M199
Description
Properties
CAS No. |
1051933-86-8 |
|---|---|
Molecular Formula |
C17H17N3O |
Molecular Weight |
279.343 |
IUPAC Name |
1-Ethyl-3-(6-methyl-phenanthridin-8-yl)-urea |
InChI |
InChI=1S/C17H17N3O/c1-3-18-17(21)20-12-8-9-13-14-6-4-5-7-16(14)19-11(2)15(13)10-12/h4-10H,3H2,1-2H3,(H2,18,20,21) |
InChI Key |
LVBYTCXDVQRCKX-UHFFFAOYSA-N |
SMILES |
O=C(NC1=CC2=C(C)N=C3C=CC=CC3=C2C=C1)NCC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
M199 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Medium 199 (M199)
For researchers, scientists, and professionals in drug development, a precise understanding of cell culture media is fundamental to experimental success. Medium 199 (M199), developed by Morgan, Morton, and Parker in 1950, stands as a classic and versatile synthetic medium.[1] Originally formulated for the nutritional study of chick embryo fibroblasts, its applications have expanded to include the culture of various animal cells, virology, and vaccine production.[2][3] This guide provides a detailed overview of this compound's composition, the function of its key components, and a practical experimental protocol for its use.
Core Composition of this compound
This compound is a complex medium containing a wide array of amino acids, vitamins, inorganic salts, and other nutrients. A key feature of this compound is the inclusion of purines and pyrimidines (adenine, guanine, hypoxanthine, thymine, and uracil), which are not found in many other basal media.[2] These components serve as precursors for nucleic acid synthesis, which is particularly beneficial for cells that may have limitations in their de novo nucleotide synthesis pathways.[4][5][6]
The medium's formulation can vary, with two common balanced salt solutions: Earle's salts for use in a CO2-incubated environment, and Hanks' salts for use in ambient air.[2] The following tables provide a consolidated summary of the components found in typical this compound formulations.
Table 1: Inorganic Salts in this compound Medium
| Component | Concentration (mg/L) |
| CaCl2 (anhydrous) | 200.00 |
| Fe(NO3)3·9H2O | 0.72 |
| KCl | 400.00 |
| MgSO4 (anhydrous) | 97.70 |
| NaCl | 6,800.00 |
| NaHCO3 | 2,200.00 |
| NaH2PO4·H2O | 140.00 |
Table 2: Amino Acids in this compound Medium
| Component | Concentration (mg/L) |
| L-Alanine | 25.00 |
| L-Arginine HCl | 70.00 |
| L-Aspartic Acid | 30.00 |
| L-Cysteine HCl·H2O | 0.11 |
| L-Cystine 2HCl | 26.00 |
| L-Glutamic Acid | 75.00 |
| L-Glutamine | 100.00 |
| Glycine | 50.00 |
| L-Histidine HCl·H2O | 21.88 |
| Hydroxy-L-proline | 10.00 |
| L-Isoleucine | 20.00 |
| L-Leucine | 60.00 |
| L-Lysine HCl | 70.00 |
| L-Methionine | 15.00 |
| L-Phenylalanine | 25.00 |
| L-Proline | 40.00 |
| L-Serine | 25.00 |
| L-Threonine | 30.00 |
| L-Tryptophan | 10.00 |
| L-Tyrosine 2Na·2H2O | 57.87 |
| L-Valine | 25.00 |
Table 3: Vitamins in this compound Medium
| Component | Concentration (mg/L) |
| Ascorbic Acid | 0.05 |
| Biotin | 0.01 |
| Calciferol (Vitamin D2) | 0.10 |
| D-Ca Pantothenate | 0.01 |
| Choline Chloride | 0.50 |
| Folic Acid | 0.01 |
| i-Inositol | 0.05 |
| Menadione (Vitamin K3) | 0.01 |
| Niacinamide | 0.025 |
| Nicotinic Acid | 0.025 |
| p-Aminobenzoic Acid | 0.05 |
| Pyridoxal HCl | 0.025 |
| Pyridoxine HCl | 0.025 |
| Riboflavin | 0.01 |
| Thiamine HCl | 0.01 |
| Vitamin A Acetate | 0.14 |
| dl-alpha-Tocopherol phosphate (Na) | 0.01 |
Table 4: Other Components in this compound Medium
| Component | Concentration (mg/L) |
| Adenine Sulfate | 10.00 |
| 5-Adenylic Acid | 0.20 |
| ATP 2Na | 1.00 |
| Cholesterol | 0.20 |
| 2-Deoxy-D-ribose | 0.50 |
| D-Glucose | 1,000.00 |
| Glutathione (reduced) | 0.05 |
| Guanine HCl | 0.30 |
| Hypoxanthine Na | 0.35 |
| Phenol Red | 10.00 |
| D-Ribose | 0.50 |
| Sodium Acetate | 50.00 |
| Thymine | 0.30 |
| Tween 80 | 20.00 |
| Uracil | 0.30 |
| Xanthine Na | 0.34 |
Experimental Protocol: Culturing Vero Cells in this compound Medium
This protocol outlines the general steps for the subculture of Vero cells, a continuous cell line derived from the kidney of an African green monkey, which are widely used in virology and vaccine production.[7][8]
Materials:
-
This compound medium (with Earle's salts, supplemented with L-glutamine)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (10,000 U/mL)
-
Trypsin-EDTA solution (0.25%)
-
Dulbecco's Phosphate-Buffered Saline (DPBS), without Ca2+ and Mg2+
-
Sterile cell culture flasks (e.g., T-75)
-
Sterile serological pipettes
-
Sterile centrifuge tubes
-
Humidified incubator (37°C, 5% CO2)
-
Biological safety cabinet
-
Inverted microscope
-
Centrifuge
Procedure:
-
Preparation of Complete Growth Medium:
-
To 500 mL of this compound base medium, aseptically add 50 mL of FBS (to a final concentration of 10%) and 5 mL of Penicillin-Streptomycin solution (to a final concentration of 100 U/mL).
-
Store the complete medium at 2-8°C.
-
-
Cell Observation and Media Removal:
-
Examine the Vero cell monolayer in a T-75 flask under an inverted microscope to assess confluency (typically subcultured at 80-90% confluency).
-
Aseptically aspirate and discard the spent culture medium from the flask.
-
-
Washing the Cell Monolayer:
-
Gently add 5-10 mL of DPBS to the flask to wash the cell monolayer.
-
Gently rock the flask to ensure the entire surface is washed.
-
Aspirate and discard the DPBS.
-
-
Cell Dissociation with Trypsin-EDTA:
-
Add 3-5 mL of pre-warmed Trypsin-EDTA solution to the flask, ensuring the entire cell monolayer is covered.
-
Incubate the flask at 37°C for 2-5 minutes.
-
Observe the cells under the microscope. Once the cells are rounded and detached, gently tap the side of the flask to dislodge any remaining adherent cells.
-
-
Inactivation of Trypsin:
-
Add 5-7 mL of complete growth medium to the flask to inactivate the trypsin.
-
Gently pipette the cell suspension up and down to create a single-cell suspension.
-
-
Cell Harvesting and Centrifugation:
-
Transfer the cell suspension to a sterile 15 mL centrifuge tube.
-
Centrifuge the cell suspension at approximately 100-200 x g for 5 minutes.
-
-
Resuspension and Seeding:
-
Aspirate and discard the supernatant.
-
Resuspend the cell pellet in a small volume (e.g., 5 mL) of fresh complete growth medium.
-
Determine the cell concentration using a hemocytometer or automated cell counter.
-
Dilute the cell suspension to the desired seeding density (e.g., 2-5 x 10^4 cells/cm²) in a new T-75 flask containing 15-20 mL of complete growth medium.
-
-
Incubation:
-
Place the flask in a humidified incubator at 37°C with 5% CO2.
-
Visualizing the Workflow
The following diagrams illustrate the key processes described in this guide.
References
- 1. himedialabs.com [himedialabs.com]
- 2. Powdered this compound Medium - A professional supplier of swabs [chenyanglobal.com]
- 3. abnova.com [abnova.com]
- 4. The relationship between purines, pyrimidines, nucleosides, and glutamine for fibroblast cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Purines and Pyrimidines [unacademy.com]
- 6. lecturio.com [lecturio.com]
- 7. bvmj.journals.ekb.eg [bvmj.journals.ekb.eg]
- 8. researchgate.net [researchgate.net]
M199 with Earle's vs. Hanks' Salts: A Technical Guide to Selecting the Optimal Cell Culture Medium
For Immediate Release
This technical guide provides an in-depth analysis of the critical differences between Medium 199 (M199) formulated with Earle's Balanced Salt Solution (EBSS) versus Hanks' Balanced Salt Solution (HBSS). This document is intended for researchers, scientists, and drug development professionals to facilitate an informed decision on the most appropriate medium formulation for their specific cell culture applications.
Core Compositional Differences: The Bicarbonate Buffering System
The fundamental distinction between this compound with Earle's salts and this compound with Hanks' salts lies in their buffering systems, which are dictated by the concentration of sodium bicarbonate and the requirement for a controlled CO₂ environment.
This compound with Earle's Balanced Salt Solution is formulated with a higher concentration of sodium bicarbonate, typically 2200 mg/L .[1] This formulation is designed to be used in a CO₂ incubator, where the atmospheric CO₂ (usually 5-10%) dissolves in the medium to form carbonic acid (H₂CO₃). This carbonic acid then exists in equilibrium with the bicarbonate ions (HCO₃⁻) from the sodium bicarbonate, creating a robust buffering system that maintains a stable physiological pH of 7.2-7.4.
This compound with Hanks' Balanced Salt Solution , conversely, contains a significantly lower concentration of sodium bicarbonate, approximately 350 mg/L . This formulation is intended for use in ambient air, without the need for a CO₂ incubator. The lower bicarbonate concentration is balanced to maintain the target pH in equilibrium with atmospheric CO₂ levels.
Quantitative Comparison of Inorganic Salts
The following table summarizes the typical concentrations of inorganic salts in Earle's and Hanks' Balanced Salt Solutions. While the core this compound components (amino acids, vitamins, etc.) remain the same, the salt composition directly impacts the medium's buffering capacity and osmolality.
| Component | This compound with Earle's Salts (mg/L) | This compound with Hanks' Salts (mg/L) |
| Sodium Bicarbonate (NaHCO₃) | 2200 | 350 |
| Calcium Chloride (CaCl₂) (anhydrous) | 200 | 140 |
| Magnesium Sulfate (MgSO₄) (anhydrous) | 97.67 | 97.67 |
| Potassium Chloride (KCl) | 400 | 400 |
| Potassium Phosphate Monobasic (KH₂PO₄) (anhydrous) | - | 60 |
| Sodium Chloride (NaCl) | 6800 | 8000 |
| Sodium Phosphate Dibasic (Na₂HPO₄) (anhydrous) | - | 47.88 |
| Sodium Phosphate Monobasic (NaH₂PO₄·H₂O) | 140 | - |
Note: The exact concentrations can vary slightly between manufacturers. The primary and most significant difference is the sodium bicarbonate concentration.
The Bicarbonate Buffering System and its Impact on Cellular Signaling
The choice between Earle's and Hanks' salts directly influences the intracellular and extracellular environment, which can have downstream effects on cellular signaling pathways. The bicarbonate buffering system is not merely a passive pH stabilizer; bicarbonate ions (HCO₃⁻) can act as signaling molecules.
One of the key pathways affected is the cAMP signaling pathway . Bicarbonate can directly activate soluble adenylyl cyclase (sAC), leading to an increase in intracellular cyclic AMP (cAMP). cAMP, a ubiquitous second messenger, is involved in regulating a vast array of cellular processes, including cell growth, differentiation, and metabolism. Therefore, the different bicarbonate concentrations in this compound with Earle's and Hanks' salts could potentially lead to different basal levels of cAMP signaling, which may be a critical consideration for certain experimental setups.
Experimental Protocols
To determine the optimal this compound formulation for a specific cell line, it is recommended to perform a comparative growth and viability study.
Experimental Workflow: Media Comparison
The following diagram outlines a typical workflow for comparing cell growth in this compound with Earle's and Hanks' salts.
Protocol: Cell Growth Curve and Viability Assessment
Objective: To compare the proliferation rate and viability of a chosen cell line in this compound with Earle's salts versus this compound with Hanks' salts.
Materials:
-
Adherent or suspension cell line of interest
-
This compound with Earle's salts (supplemented with serum, antibiotics, etc. as required)
-
This compound with Hanks' salts (supplemented with serum, antibiotics, etc. as required)
-
Sterile cell culture plates or flasks
-
CO₂ incubator (set to 37°C, 5% CO₂)
-
Standard incubator (set to 37°C)
-
Trypsin-EDTA (for adherent cells)
-
Phosphate Buffered Saline (PBS)
-
Trypan Blue solution (0.4%)
-
Hemocytometer or automated cell counter
-
Microscope
Procedure:
-
Cell Seeding:
-
Culture the chosen cell line to approximately 80% confluency.
-
Harvest the cells (using trypsin for adherent cells) and perform a cell count to determine the cell concentration.
-
Seed an equal number of cells into replicate culture vessels for each medium type and for each time point. A typical seeding density for a 24-well plate is 5 x 10⁴ cells per well.
-
-
Incubation:
-
Place the culture vessels with this compound + Earle's salts into a CO₂ incubator.
-
Place the culture vessels with this compound + Hanks' salts into a standard incubator.
-
-
Cell Counting at Time Points:
-
At each predetermined time point (e.g., 0, 24, 48, 72, and 96 hours), harvest the cells from one set of replicate vessels for each medium.
-
For adherent cells, wash with PBS and then add trypsin-EDTA to detach the cells. Neutralize the trypsin with complete medium.
-
For suspension cells, gently resuspend and collect the cell suspension.
-
Take a small aliquot of the cell suspension and mix it with an equal volume of 0.4% Trypan Blue solution.
-
-
Viability Assessment:
-
Load the cell suspension/Trypan Blue mixture onto a hemocytometer.
-
Under a microscope, count the number of viable (clear) and non-viable (blue) cells in the four large corner squares.
-
Calculate the total number of viable cells per ml and the percentage of viable cells.
-
-
Data Analysis:
-
Plot the average number of viable cells at each time point for both media formulations to generate growth curves.
-
Compare the doubling time and the peak cell density achieved in each medium.
-
Compare the percentage of cell viability at each time point.
-
Logical Framework for Medium Selection
The decision of whether to use this compound with Earle's or Hanks' salts is primarily driven by the available incubation equipment and the specific requirements of the experimental setup.
Conclusion
The choice between this compound with Earle's and Hanks' salts is a critical decision in cell culture that hinges on the buffering system required by the experimental conditions. This compound with Earle's salts, with its high bicarbonate concentration, is the standard choice for long-term cell culture in a CO₂ incubator. This compound with Hanks' salts, with its lower bicarbonate content, is suitable for short-term manipulations and experiments conducted in ambient air. For optimal experimental outcomes, it is imperative to select the appropriate formulation based on the available equipment and to empirically validate the chosen medium for the specific cell line under investigation.
References
An In-Depth Technical Guide to the Nutritional Components of Medium 199 (M199) for Cell Growth
For Researchers, Scientists, and Drug Development Professionals
Introduction
Developed in 1950 by Morgan, Morton, and Parker, Medium 199 (M199) is a chemically defined cell culture medium originally formulated for the nutritional study of chick embryo fibroblasts.[1][2] Its complex composition, containing a broad array of amino acids, vitamins, inorganic salts, and unique components such as purines and pyrimidines, makes it suitable for the cultivation of a wide variety of cell types, particularly non-transformed cells.[2][3] this compound is extensively utilized in virology, vaccine production, and for the in vitro culture of primary explants, such as mouse pancreatic epithelial and rat lens tissues.[1][3] This guide provides a detailed overview of the nutritional components of this compound, their roles in supporting cell growth, and protocols for its application.
Quantitative Composition of Medium 199
The formulation of Medium 199 is intricate, designed to provide a comprehensive suite of nutrients for fastidious cell types. The following tables summarize the quantitative data of the components found in a standard this compound formulation.[1][3][4]
Table 1: Inorganic Salts
| Component | Concentration (mg/L) |
| Calcium Chloride (CaCl₂) (anhydrous) | 200.00 |
| Ferric Nitrate (Fe(NO₃)₃·9H₂O) | 0.72 |
| Magnesium Sulfate (MgSO₄) (anhydrous) | 97.70 |
| Potassium Chloride (KCl) | 400.00 |
| Sodium Acetate (anhydrous) | 50.00 |
| Sodium Bicarbonate (NaHCO₃) | 2200.00 |
| Sodium Chloride (NaCl) | 6800.00 |
| Sodium Phosphate Monobasic (NaH₂PO₄·H₂O) | 122.00 |
Table 2: Amino Acids
| Component | Concentration (mg/L) |
| L-Alanine | 25.00 |
| L-Arginine HCl | 70.00 |
| L-Aspartic Acid | 30.00 |
| L-Cysteine HCl·H₂O | 0.11 |
| L-Cystine 2HCl | 26.00 |
| L-Glutamic Acid | 75.00 |
| L-Glutamine | 100.00 |
| Glycine | 50.00 |
| L-Histidine HCl·H₂O | 21.88 |
| Hydroxy-L-Proline | 10.00 |
| L-Isoleucine | 20.00 |
| L-Leucine | 60.00 |
| L-Lysine HCl | 70.00 |
| L-Methionine | 15.00 |
| L-Phenylalanine | 25.00 |
| L-Proline | 40.00 |
| L-Serine | 25.00 |
| L-Threonine | 30.00 |
| L-Tryptophan | 10.00 |
| L-Tyrosine 2Na·2H₂O | 57.87 |
| L-Valine | 25.00 |
Table 3: Vitamins
| Component | Concentration (mg/L) |
| Ascorbic Acid | 0.05 |
| Biotin | 0.01 |
| Calciferol (Vitamin D₂) | 0.10 |
| D-Calcium Pantothenate | 0.01 |
| Choline Chloride | 0.50 |
| Folic Acid | 0.01 |
| i-Inositol | 0.05 |
| Menadione (Vitamin K₃) NaHSO₃·3H₂O | 0.02 |
| Niacinamide | 0.025 |
| Nicotinic Acid | 0.025 |
| Para-Aminobenzoic Acid (PABA) | 0.05 |
| Pyridoxine HCl | 0.05 |
| Riboflavin | 0.01 |
| Thiamine HCl | 0.01 |
| Vitamin A Acetate | 0.14 |
| DL-alpha-Tocopherol Phosphate·Na | 0.01 |
Table 4: Other Components
| Component | Concentration (mg/L) |
| Adenine Sulfate | 10.00 |
| 5-Adenylic acid·H₂O | 0.20 |
| ATP, 2Na·3H₂O | 1.00 |
| Cholesterol | 0.20 |
| 2-Deoxy-D-ribose | 0.50 |
| D-Glucose | 1000.00 |
| Glutathione (reduced) | 0.05 |
| Guanine HCl | 0.30 |
| Hypoxanthine, Na | 0.35 |
| Phenol Red, Na | 10.00 |
| D-Ribose | 0.50 |
| Thymine | 0.30 |
| Tween 80 | 20.00 |
| Uracil | 0.30 |
| Xanthine, Na | 0.34 |
Role of Core Nutritional Components in Cell Growth
The diverse array of components in this compound collectively supports cellular proliferation, metabolism, and viability.
-
Inorganic Salts: Maintain osmotic balance, regulate membrane potential, and act as cofactors for various enzymes.[4]
-
Amino Acids: Serve as the building blocks for proteins, which are essential for cell structure, enzymatic activity, and signaling. L-glutamine is a particularly crucial amino acid, serving as a primary energy source and a precursor for nucleotide synthesis.[5]
-
Vitamins: Function as coenzymes in a multitude of metabolic pathways, including those involved in energy production and the synthesis of nucleic acids and amino acids.
-
Glucose: The primary carbohydrate source, providing energy for cellular processes through glycolysis and the citric acid cycle.[4]
-
Purines and Pyrimidines (Adenine, Guanine, Hypoxanthine, Thymine, Uracil): These are unique additions to this compound and serve as precursors for the synthesis of DNA and RNA, which is critical for cell division and gene expression. The inclusion of these bases can be particularly beneficial for cells that have a limited capacity for de novo nucleotide synthesis. Hypoxanthine and thymine are often used in cell synchronization protocols to halt DNA synthesis.[6][7]
-
ATP and 5-Adenylic Acid: Provide a direct source of energy and contribute to the intracellular nucleotide pool. Extracellular adenine nucleotides and adenosine can also modulate cell growth and survival through purinergic signaling pathways.[8]
-
Cholesterol and Tween 80: Cholesterol is a component of cell membranes, and Tween 80, a surfactant, can facilitate the uptake of lipids.
Experimental Protocols
Protocol 1: Isolation and Culture of Human Umbilical Vein Endothelial Cells (HUVECs) using this compound
This protocol details a method for isolating and culturing HUVECs, a common model system in cardiovascular research, utilizing this compound as the basal medium.[4]
Materials:
-
Human umbilical cord
-
Collagenase Type II (0.25 mg/mL)
-
Primary Culture Medium (PCM): Medium 199 (this compound), 5 mmol/L D-glucose, 10% newborn calf serum, 10% fetal calf serum (FCS), 3.2 mmol/L L-glutamine, 100 U/mL penicillin-streptomycin.
-
Phosphate-Buffered Saline (PBS)
Methodology:
-
Obtain a fresh human umbilical cord.
-
Cannulate the umbilical vein and wash with PBS to remove any remaining blood.
-
Fill the vein with a 0.25 mg/mL collagenase solution and incubate at 37°C in a 5% CO₂ incubator.
-
After incubation, gently massage the cord to dislodge the endothelial cells.
-
Collect the cell suspension and neutralize the collagenase by adding an equal volume of PCM.
-
Centrifuge the cell suspension to pellet the HUVECs.
-
Resuspend the cell pellet in fresh PCM and plate onto a culture flask.
-
Incubate the cells at 37°C in a 5% CO₂ incubator.
-
For experiments, replace the PCM with this compound containing 2% sera 24 hours prior to the experiment.
Protocol 2: General Protocol for Influenza Virus Propagation in Embryonated Chicken Eggs
This protocol provides a general framework for the propagation of influenza virus, a key step in vaccine production, for which this compound is a suitable medium for virus dilution and suspension.[1][9]
Materials:
-
10-11 day old embryonated chicken eggs
-
Influenza virus stock
-
Sterile Medium 199 (for dilution)
-
Sterile PBS
-
Egg candler
-
Syringes and needles
Methodology:
-
Candle the embryonated eggs to locate the allantoic cavity and mark the inoculation site.
-
Prepare serial dilutions of the influenza virus stock in cold, sterile this compound.
-
Create a small hole in the eggshell at the marked site.
-
Inject the diluted virus into the allantoic cavity of the egg.
-
Seal the hole with sterile paraffin wax or a suitable sealant.
-
Incubate the eggs at the appropriate temperature (typically 33-37°C) for 2-3 days.
-
After incubation, chill the eggs at 4°C for several hours to constrict blood vessels and minimize bleeding during harvesting.
-
Carefully crack the eggshell and harvest the allantoic fluid, which contains the propagated virus.
-
Clarify the allantoic fluid by centrifugation to remove cellular debris.
-
The virus-containing fluid can then be used for further purification and vaccine production processes.
Visualizations
Logical Relationship of this compound Components
Caption: Major categories of nutritional components in Medium 199.
Experimental Workflow: Primary Cell Culture
Caption: A generalized workflow for primary cell isolation and culture.
Signaling Pathway: Nutrient Sensing and Cell Growth
Caption: Simplified overview of the mTORC1 nutrient-sensing pathway.
References
- 1. Influenza Virus Propagation in Embryonated Chicken Eggs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. smart.dhgate.com [smart.dhgate.com]
- 3. search.library.nyu.edu [search.library.nyu.edu]
- 4. pubcompare.ai [pubcompare.ai]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Lesch–Nyhan syndrome - Wikipedia [en.wikipedia.org]
- 8. Influenza virus growth in eggs | Virology Blog [virology.ws]
- 9. Egg-based and Cell-based Influenza Vaccine Manufacturing Methods [sigmaaldrich.com]
M199 Medium for Primary Cell Culture Initiation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Medium 199 (M199) is a classic cell culture medium developed in the 1950s for the nutritional studies of chicken embryo fibroblasts.[1][2] As one of the earliest chemically defined media, it has found widespread application in virology, vaccine production, and the in vitro cultivation of various non-transformed and primary cells.[3][4] This guide provides a comprehensive technical overview of this compound, its formulation, and its application in the critical first step of establishing primary cell cultures.
Core Composition and Key Characteristics of this compound
This compound is a complex basal medium containing a wide array of amino acids, vitamins, and other unique components not found in simpler media like Minimum Essential Medium (MEM).[2] It is distinguished by the presence of purine and pyrimidine bases (adenine, guanine, xanthine, hypoxanthine, thymine, and uracil), adenosine triphosphate (ATP), and a broader spectrum of vitamins.
However, it is important to note that this compound is a basal medium and lacks proteins, lipids, and growth factors.[5] Therefore, for the successful initiation and maintenance of primary cell cultures, it must be supplemented, most commonly with fetal bovine serum (FBS) or other specific growth factors tailored to the cell type.[4]
This compound is available in two main formulations based on the balanced salt solution used: Earle's salts for use in a CO2 incubator and Hanks' salts for use in a CO2-free environment.[2]
Table 1: Comparison of Common Basal Media
| Component Category | This compound | Dulbecco's Modified Eagle Medium (DMEM) |
| Amino Acids | Comprehensive, including unique additions | Higher concentration than this compound |
| Vitamins | Broad spectrum | Higher concentration than this compound |
| Glucose | 1 g/L | Low (1 g/L) and High (4.5 g/L) formulations |
| Unique Components | Purines, pyrimidines, ATP | - |
| Buffering System | Bicarbonate | Bicarbonate |
Applications in Primary Cell Culture Initiation
This compound has been successfully employed for the initiation of various primary cell cultures, particularly from avian and rodent tissues. Its rich composition can be advantageous for cells that are more fastidious in their nutritional requirements.
Chicken Embryo Fibroblasts (CEFs)
This compound was originally formulated for CEF culture.[1] Studies have shown that while DMEM is a common choice for many fibroblast cultures, this compound can also support their growth. However, for optimal proliferation of CEFs, a specialized medium like KAv-1, which uses MEM as a base, has been shown to be superior to both this compound and DMEM.[1]
Table 2: Comparative Performance of this compound for Chicken Embryo Fibroblast Culture
| Medium | Proliferation Rate (Relative to DMEM) | Morphology after 25 days | Reference |
| This compound | Lower | Maintained fibroblast morphology | [1] |
| DMEM | 1 | - | [1] |
| KAv-1 | Highest | Best maintained fibroblast morphology | [1] |
Vascular Endothelial Cells
While many modern protocols for the isolation of primary endothelial cells utilize specialized endothelial growth media, this compound has historically been a component of endothelial cell culture media, often supplemented with growth factors such as endothelial cell growth supplement (ECGS) and heparin.
Pancreatic and Lens Epithelial Cells
This compound is frequently cited for its use in the in vitro cultivation of primary explants of mouse pancreatic epithelial and rat lens tissues.[4]
Experimental Protocols
The following are generalized protocols for the initiation of primary cell cultures using this compound. These should be adapted based on the specific tissue and cell type.
Protocol 1: Initiation of Primary Chicken Embryo Fibroblast (CEF) Culture
This protocol is adapted from a study comparing different media for CEF culture.[1]
Materials:
-
Fertilized chicken eggs (9-11 days of incubation)
-
This compound with Earle's salts
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA (0.25%)
-
Collagen-coated culture dishes
Procedure:
-
Tissue Isolation:
-
Swab the blunt end of the egg with 70% ethanol.
-
Carefully crack the shell and remove the embryo using sterile forceps.
-
Remove the head and viscera.
-
-
Tissue Disaggregation:
-
Wash the embryo carcass with sterile PBS.
-
Mince the tissue into small fragments (1-2 mm³).
-
Transfer the minced tissue to a flask containing pre-warmed Trypsin-EDTA and incubate at 37°C for 15-20 minutes with gentle agitation.
-
Stop the trypsinization by adding complete this compound medium (supplemented with 10% FBS and 1% Penicillin-Streptomycin).
-
Filter the cell suspension through a sterile cell strainer (70-100 µm) to remove large tissue clumps.
-
-
Cell Culture:
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in complete this compound medium.
-
Perform a cell count and assess viability using a hemocytometer and trypan blue.
-
Seed the cells onto collagen-coated culture dishes at a density of 2-5 x 10^4 cells/cm².
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Change the medium every 2-3 days.
-
Protocol 2: General Protocol for Primary Explant Culture using this compound
This method is suitable for tissues where enzymatic disaggregation may be harsh, such as pancreatic and lens explants.[4]
Materials:
-
Tissue of interest (e.g., mouse pancreas, rat lens)
-
This compound with Earle's or Hanks' salts
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Sterile scalpel and forceps
-
Culture dishes
Procedure:
-
Explant Preparation:
-
Aseptically excise the tissue of interest.
-
Place the tissue in a sterile petri dish containing a small amount of this compound to prevent dehydration.
-
Mince the tissue into small fragments (approximately 1 mm³).
-
-
Explant Culture:
-
Place 3-5 tissue fragments in the center of a culture dish.
-
Add a minimal amount of complete this compound medium (supplemented with 10-20% FBS and 1% Penicillin-Streptomycin) to create a thin film over the explants, allowing them to adhere to the dish surface.
-
Incubate the dish at 37°C for 1-2 hours to allow the explants to attach.
-
Carefully add more pre-warmed complete this compound medium to the dish, avoiding dislodging the explants.
-
Incubate at 37°C (with 5% CO2 if using Earle's salts).
-
Monitor for cell migration from the explants over the following days to weeks.
-
Change the medium every 2-3 days.
-
Signaling Pathways
The complex and unique composition of this compound, including nucleotides and a wide array of vitamins, has the potential to influence various cellular signaling pathways. However, specific studies detailing the direct impact of this compound's formulation on intracellular signaling in primary cells are not extensively documented in readily available literature. The activation of signaling pathways will be highly dependent on the supplements (e.g., serum, growth factors) added to the basal this compound medium. For instance, the addition of serum will activate pathways related to proliferation and survival, such as the MAPK/ERK and PI3K/Akt pathways.
Conclusion
This compound remains a relevant and useful basal medium for the initiation of certain primary cell cultures, particularly for non-transformed cells and specific tissues for which it was historically developed. Its comprehensive formulation can provide a rich nutritional environment. However, for many common primary cell types, more modern and specialized media formulations may offer improved performance in terms of proliferation and maintenance of desired cellular phenotypes. The choice of medium should always be guided by empirical testing and a thorough review of the literature for the specific cell type of interest. This guide provides a foundational understanding and practical protocols to aid researchers in successfully utilizing this compound for their primary cell culture needs.
References
- 1. KAv-1 is Better Suited to Chick Fibroblast Culture than DMEM or 199 Media - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Medium 199, Cell Culture Medium - A professional supplier of swabs [chenyanglobal.com]
- 3. Medium 199 - Creative Bioarray [cell.creative-bioarray.com]
- 4. Medium 199 - this compound Formulations [merckmillipore.com]
- 5. 中 199 [sigmaaldrich.com]
M199 in Virology Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Medium 199 (M199) is a chemically defined cell culture medium developed in the 1950s that has found widespread and enduring applications in virology research.[1] Its unique formulation, containing a broad range of amino acids, vitamins, and other essential nutrients, makes it particularly suitable for the cultivation of non-transformed cells, a critical aspect of many virological studies. This technical guide provides an in-depth overview of the core applications of this compound in virology, complete with experimental protocols, quantitative data, and visual workflows to aid researchers in their experimental design and execution.
This compound is frequently employed for the propagation of a variety of viruses, including influenza virus, poliovirus, and rabies virus, as well as in the production of viral vaccines.[1][2][3] Its defined composition allows for greater consistency in experimental results compared to more complex, undefined media. This guide will delve into the practical applications of this compound, offering detailed methodologies for key virological assays and presenting comparative data to highlight its utility.
Core Applications of this compound in Virology
The versatility of this compound allows for its use in a wide array of virological applications:
-
Virus Propagation and Titration: this compound serves as a basal medium for the growth of various host cell lines, such as Madin-Darby Canine Kidney (MDCK) cells for influenza virus and Vero cells for poliovirus and rabies virus, enabling robust viral replication and subsequent quantification.
-
Vaccine Production: A notable application of this compound is in the manufacturing of viral vaccines. It is a key component in the production of the inactivated poliovirus vaccine (IPV), where it is used as the virus production medium.[2][3]
-
Plaque Assays: this compound is a common choice for the overlay medium in plaque assays, a fundamental technique for quantifying infectious virus particles. Its formulation can be modified with agents like agarose or carboxymethylcellulose to create a semi-solid overlay that restricts viral spread to adjacent cells.
-
TCID50 Assays: The 50% Tissue Culture Infectious Dose (TCID50) assay, another method for virus titration, often utilizes this compound as the maintenance medium for observing virus-induced cytopathic effects (CPE).
-
Antiviral Drug Screening: The consistent performance of this compound in supporting viral replication makes it a suitable medium for high-throughput screening of antiviral compounds.[4][5][6]
Data Presentation
The following tables summarize quantitative data from studies utilizing this compound for virus culture and titration, providing a comparative look at its performance.
| Virus Strain(s) | Cell Line | Medium Comparison | Titer Measurement | Results | Reference |
| Influenza A (H1N1, H3N2), Influenza B (Victoria, Yamagata) | MDCK-2B6 | This compound vs. DMEM | Hemagglutination Titer | H1N1, B/Victoria, and B/Yamagata showed higher titers in this compound. No significant difference for H3N2. | [1] |
| Rabies Virus (LP 2061/Vero) | Vero | This compound + 0.2% BSA | Fluorescent Focus Units (FFU/ml) | Maximum virus titer of 2 x 106 FFU/ml was achieved. | [7] |
| Yellow Fever Virus (17DD strain) | Chicken Embryo Fibroblast (CEF) | Not Applicable | Plaque-Forming Units (PFU/mL) | Viral titers ranged from 6.3 to 6.7 log10 PFU/mL. | [8] |
Experimental Protocols
This section provides detailed methodologies for key virological experiments utilizing this compound medium.
Influenza A Virus Propagation in MDCK Cells
This protocol describes the propagation of influenza A virus in Madin-Darby Canine Kidney (MDCK) cells using this compound medium.
Materials:
-
MDCK cells
-
This compound medium supplemented with 1% Fetal Bovine Serum (FBS) and Penicillin-Streptomycin
-
This compound maintenance medium (serum-free)
-
TPCK-treated trypsin (1 µg/mL final concentration)
-
Influenza A virus stock
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Seed MDCK cells in T-75 flasks with this compound supplemented with 1% FBS and grow to 90-95% confluency.
-
Wash the confluent cell monolayer twice with sterile PBS.
-
Dilute the influenza A virus stock in serum-free this compound to the desired multiplicity of infection (MOI).
-
Inoculate the MDCK cell monolayer with the diluted virus and incubate for 1 hour at 37°C to allow for viral adsorption.
-
After the adsorption period, remove the inoculum and add this compound maintenance medium containing TPCK-treated trypsin.
-
Incubate the infected flasks at 37°C in a 5% CO2 incubator.
-
Monitor the cells daily for cytopathic effect (CPE).
-
Harvest the virus-containing supernatant when 80-90% CPE is observed (typically 2-3 days post-infection).
-
Clarify the supernatant by centrifugation at 1,500 rpm for 10 minutes to remove cell debris.
-
Aliquot the virus stock and store at -80°C.
Plaque Assay for Arboviruses (e.g., Zika Virus) in Vero Cells
This protocol outlines a plaque assay for the quantification of arboviruses, such as Zika virus, using Vero cells and an this compound-based overlay.
Materials:
-
Vero cells
-
This compound medium supplemented with 10% FBS and Penicillin-Streptomycin
-
This compound medium (2X concentration)
-
Carboxymethylcellulose (CMC) or Agarose
-
Zika virus stock
-
PBS
-
Crystal Violet staining solution
Procedure:
-
Seed Vero cells in 6-well plates with this compound supplemented with 10% FBS and grow to a confluent monolayer.
-
Prepare 10-fold serial dilutions of the Zika virus stock in serum-free this compound.
-
Wash the Vero cell monolayers twice with sterile PBS.
-
Inoculate each well with 100 µL of the respective virus dilution and incubate for 1 hour at 37°C, rocking the plates every 15 minutes.
-
Prepare the overlay medium by mixing equal volumes of 2X this compound and a 2% CMC or 1.2% agarose solution.
-
After the adsorption period, aspirate the inoculum and gently add 2 mL of the overlay medium to each well.
-
Allow the overlay to solidify at room temperature, then incubate the plates at 37°C in a 5% CO2 incubator for 4-6 days, or until plaques are visible.
-
Fix the cells by adding 1 mL of 10% formaldehyde to each well and incubate for at least 4 hours.
-
Carefully remove the overlay and stain the cell monolayer with Crystal Violet solution for 15-20 minutes.
-
Gently wash the wells with water and allow them to dry.
-
Count the number of plaques to determine the virus titer in Plaque-Forming Units per milliliter (PFU/mL).
TCID50 Assay for Influenza Virus in MDCK Cells
This protocol details the determination of the 50% Tissue Culture Infectious Dose (TCID50) of an influenza virus stock using MDCK cells in this compound medium.
Materials:
-
MDCK cells
-
This compound medium supplemented with 10% FBS and Penicillin-Streptomycin
-
This compound maintenance medium (serum-free)
-
TPCK-treated trypsin (1 µg/mL final concentration)
-
Influenza virus stock
-
96-well microtiter plates
Procedure:
-
Seed a 96-well plate with MDCK cells in this compound with 10% FBS to achieve a confluent monolayer the next day.
-
On the day of the assay, prepare 10-fold serial dilutions of the influenza virus stock in serum-free this compound.
-
Wash the MDCK cell monolayers in the 96-well plate twice with sterile PBS.
-
Inoculate 8 replicate wells per virus dilution with 100 µL of the corresponding dilution. Include a set of wells with medium only as a negative control.
-
Incubate the plate for 1 hour at 37°C to allow for virus adsorption.
-
After incubation, add 100 µL of this compound maintenance medium containing TPCK-treated trypsin to each well.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 3-5 days.
-
Observe the wells daily for the presence of CPE using an inverted microscope.
-
Record the number of positive wells (showing CPE) for each dilution.
-
Calculate the TCID50/mL using the Reed-Muench or Spearman-Kärber method.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate key experimental workflows and a relevant signaling pathway in virology research where this compound can be utilized.
References
- 1. protocols.io [protocols.io]
- 2. A simplified plaque assay for influenza viruses in Madin-Darby kidney (MDCK) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Influenza virus plaque assay [protocols.io]
- 4. A high throughput screening assay for inhibitors of SARS-CoV-2 pseudotyped particle entry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Protocol for influenza A virus infection of mice and viral load determination - PMC [pmc.ncbi.nlm.nih.gov]
M199 for Non-Mammalian Cell Lines: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Medium 199 (M199) is a complex and versatile cell culture medium originally developed for the nutritional studies of chick embryo fibroblasts. Its unique formulation, containing a wide array of amino acids, vitamins, and other components, has led to its broad applicability beyond its initial purpose, including the culture of various non-mammalian cell lines. This guide provides a comprehensive overview of the use of this compound for fish, insect, and avian cell cultures, detailing experimental protocols, comparative data, and relevant cellular signaling pathways.
Core Characteristics of Medium 199
Developed by Morgan, Morton, and Parker in 1950, this compound was one of the first chemically defined synthetic media.[1][2][3] It is particularly well-suited for the culture of non-transformed cells and is widely used in virology and for the production of vaccines.[4][5][6]
Key compositional features include a balanced salt solution (available with either Earle's or Hanks' salts), essential and non-essential amino acids, vitamins, glucose, and unique components like adenine, adenosine, hypoxanthine, and thymine.[1][4] this compound does not contain proteins, lipids, or growth factors, necessitating supplementation with serum for the long-term cultivation of most cell lines.[2] The medium utilizes a sodium bicarbonate buffer system and typically requires a 5-10% CO2 environment to maintain physiological pH.[7]
Applications in Non-Mammalian Cell Culture
Avian Cell Lines
This compound was originally formulated for chick embryo fibroblasts, making it a foundational medium for avian cell culture.[1][2] It is frequently used for the isolation and maintenance of primary avian cells and for the propagation of various avian viruses for vaccine production.
Common Supplements for Avian Cells in this compound:
| Supplement | Typical Concentration | Purpose |
| Fetal Bovine Serum (FBS) | 5-10% | Provides growth factors, hormones, and attachment factors. |
| Chicken Serum | 2-5% | Can enhance the growth of some specific avian cell types. |
| L-Glutamine | 2 mM | Essential amino acid; energy source. |
| Penicillin/Streptomycin | 100 U/mL / 100 µg/mL | Prevents bacterial contamination. |
A comparative study on chick fibroblast culture indicated that while this compound supports growth, other media formulations like KAv-1 might be optimal for reducing DNA damage and improving growth dynamics in these specific cells.[8]
Fish Cell Lines
This compound has been successfully employed for the culture of various fish cell lines and primary cells. However, its performance can be species- and cell-type dependent. For instance, a study on 27 different fish cell lines found that while most grew better in Eagle's Minimum Essential Medium (MEM), some salmonid and eel cell lines showed optimal growth in this compound with adjusted sodium chloride concentrations.[9]
Key Considerations for Fish Cell Culture in this compound:
-
Osmolality: Fish cells are sensitive to the osmotic pressure of the medium. The salt concentration of this compound may need to be adjusted to match the physiological conditions of the specific fish species.
-
Temperature: As poikilotherms, fish cells have a wide range of optimal growth temperatures. The incubation temperature should be optimized for the specific cell line.
-
Buffering System: While this compound with Earle's salts requires a CO2 incubator, formulations with Hanks' salts can be used in ambient CO2 conditions.[4]
Insect Cell Lines
The use of this compound for insect cell culture is less common, with specialized media like Grace's Insect Medium being the standard. However, some earlier studies and general-purpose media guides suggest that this compound, with appropriate supplementation, can support the growth of certain insect cell lines. Supplementation with fetal bovine serum is often necessary to provide essential factors not present in the basal medium.[7]
Experimental Protocols
Preparation of Primary Chick Embryo Fibroblasts (CEFs)
This protocol is a generalized procedure for the isolation and culture of CEFs using this compound-based medium.
Materials:
-
9-11 day old embryonated chicken eggs
-
Medium 199 with Earle's salts
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free
-
Penicillin-Streptomycin solution
-
Sterile dissection instruments
-
Sterile beakers and culture flasks
Procedure:
-
Swab the embryonated eggs with 70% ethanol.
-
Carefully crack the eggs and remove the embryos into a sterile petri dish.
-
Wash the embryos with sterile PBS to remove yolk and blood.
-
Remove the head and viscera.
-
Mince the remaining tissue into small fragments.
-
Wash the minced tissue fragments several times with PBS.
-
Transfer the tissue to a sterile flask containing pre-warmed Trypsin-EDTA solution and incubate at 37°C for 15-20 minutes with gentle agitation to dissociate the cells.
-
After incubation, add an equal volume of this compound complete medium (this compound supplemented with 10% FBS, 2 mM L-glutamine, and 1% Penicillin-Streptomycin) to inactivate the trypsin.
-
Filter the cell suspension through a sterile cell strainer to remove undigested tissue fragments.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in fresh this compound complete medium.
-
Determine the cell concentration and viability using a hemocytometer and trypan blue exclusion.
-
Seed the cells into culture flasks at a density of 2-5 x 10^5 cells/cm^2.
-
Incubate at 37°C in a humidified incubator with 5% CO2.
-
Change the medium every 2-3 days.
Primary Chick Embryo Fibroblast (CEF) Isolation Workflow.
Quantitative Data Summary
The performance of this compound can vary significantly compared to other media formulations. The following table summarizes comparative data from the literature.
| Cell Type | Medium Comparison | Observation | Reference |
| Chick Embryo Fibroblasts | This compound vs. KAv-1 & DMEM | KAv-1 medium showed improved growth dynamics and reduced DNA damage compared to this compound and DMEM. | [8] |
| Various Fish Cell Lines (13 salmonid, 14 non-salmonid) | This compound vs. Eagle's MEM & L-15 | Most cell lines exhibited better growth in Eagle's MEM. Some salmonid and eel cell lines showed optimal growth in this compound with adjusted NaCl. | [9] |
Signaling Pathways in Non-Mammalian Cells
While specific studies directly linking the use of this compound to the investigation of signaling pathways in non-mammalian cells are not abundant in the readily available literature, the general principles of key signaling pathways are conserved across vertebrates. The following diagrams illustrate canonical signaling pathways that are active in fish and avian cells, which can be cultured in this compound-based media.
MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival. This pathway is highly conserved in vertebrates, including fish and birds.
Canonical MAPK/ERK Signaling Pathway.
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is another critical regulator of cell survival, growth, and metabolism. Its components and functions are well-conserved in non-mammalian vertebrates.
Simplified PI3K/Akt Signaling Pathway.
Conclusion
Medium 199 remains a relevant and valuable tool for the culture of a variety of non-mammalian cell lines, particularly for primary avian cultures and certain fish cell lines. Its chemically defined nature provides a good basal medium that can be customized with various supplements to meet the specific needs of different cell types. While more specialized media may offer superior performance for some applications, the versatility and historical significance of this compound ensure its continued use in research, virology, and vaccine development involving non-mammalian cells. Further research is warranted to explore its application in combination with modern serum-free supplements and to investigate its role in specific signaling pathway studies in these important biological systems.
References
- 1. Medium 199, Cell Culture Medium - A professional supplier of swabs [chenyanglobal.com]
- 2. Mediuthis compound Cell Culture Media | Thermo Fisher Scientific [thermofisher.com]
- 3. RIDACOM â Comprehensive Bioscience Supplier - Medium 199 For Suspension Culture with Earle's salts, L-Glutamine and SB, w/o Calcium chloride and Magnesium sulphate [ridacom.com]
- 4. Powdered this compound Medium - A professional supplier of swabs [chenyanglobal.com]
- 5. Medium 199 [sigmaaldrich.com]
- 6. Medium 199 - Creative Bioarray [cell.creative-bioarray.com]
- 7. Medium 199 [sigmaaldrich.com]
- 8. KAv-1 is Better Suited to Chick Fibroblast Culture than DMEM or 199 Media - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [PDF] Comparative Growth Response of Fish Cell Lines in Different Media, Temperatures, and Sodium Chloride Concentrations | Semantic Scholar [semanticscholar.org]
M199 Medium: A Technical Guide to its Advantages for Untransformed Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Medium 199 (M199) is a complex and nutritionally rich cell culture medium originally developed by Morgan, Morton, and Parker in 1950 for the nutritional assessment of chick embryo fibroblasts.[1][2] Its formulation was a significant step towards chemically defined media.[1][2] While many newer media formulations have since been developed, this compound continues to hold a significant place in cell culture, particularly for the maintenance and propagation of untransformed cells. This technical guide provides an in-depth analysis of the core advantages of this compound for primary and non-cancerous cell lines, complete with quantitative data, detailed experimental protocols, and an exploration of the underlying cellular signaling pathways.
Core Advantages of this compound for Untransformed Cells
The primary advantage of this compound lies in its unique and comprehensive formulation, which was designed to support the growth of cells that are not immortalized or cancerous.[3][4][5] Unlike more nutrient-rich media like Dulbecco's Modified Eagle Medium (DMEM), which can sometimes lead to phenotypic alterations in sensitive primary cells, this compound provides a more balanced environment that helps maintain the original characteristics of the cells.[4]
One of the key distinguishing features of this compound is the inclusion of a variety of purine and pyrimidine bases, namely adenine, adenosine, hypoxanthine, and thymine.[6] These components are not typically found in many other basal media, including DMEM. This unique composition can be particularly beneficial for cells that may have limitations in their de novo nucleotide synthesis pathways.
Quantitative Performance Data
While direct, comprehensive comparative studies are limited, the available data suggests that the choice of medium can significantly impact the behavior of untransformed cells. The following tables summarize key findings from studies investigating the performance of this compound and other media in the culture of primary cells.
| Parameter | This compound (supplemented) | Other Media (e.g., specialized endothelial media) | Cell Type | Key Findings | Reference |
| Viability | Control Medium | Higher in complex media | Primary Human Endothelial Cells | Complex, growth factor-rich media generally supported higher viability. | [3] |
| In Vitro Angiogenesis | Control Medium | More intense in a defined medium with a high number of growth factors | Primary Human Endothelial Cells | Specialized media with specific growth factors were more potent in inducing angiogenesis. | [3] |
| Growth Dynamics | Slower Growth | KAv-1 medium showed improved growth | Chick Embryo Fibroblasts | This compound was found to be suboptimal for the long-term culture of chick embryo fibroblasts compared to a specialized avian cell culture medium. | [1] |
| DNA Damage | Higher DNA Damage | KAv-1 medium showed reduced DNA damage | Chick Embryo Fibroblasts | The composition of the medium had a significant impact on cellular stress and genomic stability. | [1] |
Table 1: Performance Comparison of this compound with Other Media for Primary Cells
Experimental Protocols
To facilitate the comparative analysis of this compound and other basal media for your specific untransformed cell type, a detailed protocol for a cell proliferation and viability assay is provided below.
Protocol: Comparative Analysis of Cell Proliferation and Viability in this compound vs. DMEM using MTT Assay
Objective: To quantitatively compare the effect of this compound and DMEM on the proliferation and viability of untransformed cells.
Materials:
-
Untransformed cells of interest (e.g., primary human dermal fibroblasts)
-
Medium 199 (this compound) with appropriate supplements (e.g., 10% Fetal Bovine Serum, L-glutamine, penicillin/streptomycin)
-
Dulbecco's Modified Eagle Medium (DMEM) with appropriate supplements
-
Phosphate Buffered Saline (PBS), sterile
-
Trypsin-EDTA solution
-
96-well cell culture plates, sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Multichannel pipette
-
Microplate reader (570 nm wavelength)
Methodology:
-
Cell Seeding:
-
Culture the untransformed cells in their standard growth medium to ~80% confluency.
-
Harvest the cells using trypsin-EDTA and resuspend them in this compound and DMEM to a final concentration of 5 x 104 cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate. Include wells with medium only as a blank control.
-
Incubate the plate at 37°C in a 5% CO2 incubator.
-
-
MTT Assay (performed at 24, 48, 72, and 96 hours post-seeding):
-
At each time point, carefully aspirate the medium from the wells.
-
Add 100 µL of fresh medium (this compound or DMEM) and 10 µL of MTT reagent to each well.
-
Incubate the plate for 4 hours at 37°C.
-
After incubation, carefully aspirate the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from the absorbance of the cell-containing wells.
-
Plot the average absorbance values against time for each medium to generate a growth curve.
-
Calculate the percentage of viable cells at each time point relative to the control (e.g., the 24-hour time point).
-
Signaling Pathways
The unique composition of this compound, particularly its inclusion of adenosine, can influence specific signaling pathways in untransformed cells. Extracellular adenosine is a potent signaling molecule that exerts its effects through the activation of four G-protein coupled adenosine receptors (A1, A2A, A2B, and A3). In fibroblasts, the activation of the A2B adenosine receptor has been shown to inhibit proliferation through a cAMP-dependent pathway.
Adenosine-Mediated Inhibition of Fibroblast Proliferation
The following diagram illustrates the signaling cascade initiated by the binding of adenosine to the A2B receptor on fibroblasts, leading to the inhibition of cell proliferation.
Caption: Adenosine signaling pathway in fibroblasts.
Conclusion
This compound remains a valuable tool for the culture of untransformed cells, offering a unique nutritional environment that can help preserve cellular phenotype and function. Its distinct composition, including the presence of purine and pyrimidine bases, sets it apart from other commonly used media and may offer specific advantages for certain cell types and experimental contexts. While more nutrient-rich media may promote faster proliferation, the more balanced formulation of this compound can be crucial for studies where maintaining the in vivo-like characteristics of primary cells is paramount. The choice of cell culture medium is a critical experimental parameter, and a thorough understanding of the properties of different media, such as this compound, is essential for obtaining reliable and reproducible results in cell-based research.
References
- 1. Frontiers | Stimulation of Adenosine A2B Receptor Inhibits Endothelin-1-Induced Cardiac Fibroblast Proliferation and α-Smooth Muscle Actin Synthesis Through the cAMP/Epac/PI3K/Akt-Signaling Pathway [frontiersin.org]
- 2. ahajournals.org [ahajournals.org]
- 3. profiles.wustl.edu [profiles.wustl.edu]
- 4. Adenosine receptors and second messenger signaling pathways in rat cardiac fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mammalian cell growth characterisation by a non-invasive plate reader assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dulbecco's Modified Eagle's Medium (DMEM) Formulation [merckmillipore.com]
Methodological & Application
Protocol for Supplementing Medium 199 (M199) with Fetal Bovine Serum (FBS)
Application Note: This protocol provides a detailed procedure for supplementing Medium 199 (M199) with Fetal Bovine Serum (FBS), a critical step for the successful in vitro culture of a wide variety of cell types. This compound is a chemically defined cell culture medium, and the addition of FBS provides essential growth factors, hormones, and other nutrients necessary for optimal cell proliferation and viability.[1][2] The final concentration of FBS can be adjusted to meet the specific requirements of the cell line being cultured.
Data Presentation: Impact of FBS Concentration on Cell Proliferation
The concentration of FBS is a critical parameter in cell culture, directly influencing the rate of cell proliferation. The optimal concentration can vary between cell types. Below is a summary of the observed effects of different FBS concentrations on the proliferation of various cell lines.
| Cell Line | Medium | FBS Concentration | Observed Effect on Proliferation |
| Human Pterygium Fibroblasts | DMEM/F-12 | 5% | Optimal proliferation observed at day 3. |
| Human Pterygium Fibroblasts | DMEM/F-12 | 10% | Significant proliferation, but less than 5% at day 3. |
| Human Pterygium Fibroblasts | DMEM/F-12 | 15% | Less proliferation compared to 5% and 10% at day 2. |
| Human Adipose-derived Stem Cells (hADSCs) | Not Specified | 20% | Increased proliferation compared to lower concentrations. |
| Human Adipose-derived Stem Cells (hADSCs) | Not Specified | 30% | Increased proliferation compared to lower concentrations. |
| Chick Embryo Fibroblasts | Eagle's MEM | 5% - 30% | Rate of proliferation and cell density at stationary phase increased with serum concentration. |
Experimental Protocols
Protocol 1: Preparation of Complete this compound Medium with 10% FBS
This protocol describes the preparation of 100 mL of complete this compound medium supplemented with 10% FBS.
Materials:
-
This compound Basal Medium (liquid)
-
Fetal Bovine Serum (FBS), heat-inactivated is recommended for some applications
-
Sterile 100 mL graduated cylinder or serological pipettes
-
Sterile 100 mL storage bottle
-
Biological safety cabinet (BSC)
Procedure:
-
Aseptically transfer 90 mL of this compound basal medium into a sterile 100 mL storage bottle using a sterile graduated cylinder or serological pipette.
-
Aseptically add 10 mL of FBS to the storage bottle containing the this compound medium.
-
Gently swirl the bottle to mix the components thoroughly. Avoid vigorous shaking to prevent foaming.
-
Label the bottle clearly with the medium name ("this compound + 10% FBS"), date of preparation, and initials of the preparer.
-
Store the complete medium at 2-8°C and protect from light. The supplemented medium is typically stable for 2-4 weeks.[3]
Protocol 2: Reconstitution of Powdered this compound Medium
This protocol outlines the steps for preparing this compound medium from its powdered form.
Materials:
-
This compound powder
-
Tissue culture grade water
-
Sodium bicarbonate (NaHCO₃)
-
1N HCl and 1N NaOH for pH adjustment
-
Stir plate and sterile stir bar
-
Sterile filtration unit (0.22 µm pore size)
-
Sterile storage bottles
Procedure:
-
Measure approximately 90% of the final desired volume of tissue culture grade water (15-20°C) into a sterile container.
-
With gentle stirring, slowly add the this compound powder to the water. Do not heat the water.[1][4]
-
Rinse the powder container with a small amount of water to ensure all the powder is transferred.
-
Continue stirring until the powder is completely dissolved.[5]
-
Add the required amount of sodium bicarbonate (e.g., 2.2 g/L for some formulations) and stir until dissolved.[4][5]
-
Adjust the pH to the desired level (typically 7.2-7.4) using 1N HCl or 1N NaOH. The pH may rise slightly after filtration.[4][5]
-
Add tissue culture grade water to reach the final volume.
-
Sterilize the medium by passing it through a 0.22 µm sterile filter.
-
Aseptically dispense the sterile medium into sterile storage bottles.
-
Store the reconstituted basal medium at 2-8°C, protected from light.
Mandatory Visualization
Signaling Pathways Activated by FBS Growth Factors
Fetal Bovine Serum is a complex mixture containing numerous growth factors that activate a variety of intracellular signaling pathways, ultimately leading to cell proliferation and survival. The diagram below illustrates a simplified overview of some of the key pathways initiated by growth factors present in FBS.
Caption: Key signaling pathways activated by FBS growth factors.
Experimental Workflow for Preparing Supplemented this compound Medium
The following diagram outlines the general workflow for preparing complete this compound medium supplemented with FBS, starting from either liquid or powdered basal medium.
Caption: Workflow for this compound supplementation with FBS.
References
Application Notes and Protocols for M199 Medium in Endothelial Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Medium 199 (M199) is a classic cell culture medium originally developed for the nutritional study of chick embryo fibroblasts. Its utility has since expanded to the in vitro cultivation of various cell types, including endothelial cells. While not as enriched as some more modern formulations, this compound, when appropriately supplemented, provides a reliable and cost-effective basal medium for the culture of endothelial cells such as Human Umbilical Vein Endothelial Cells (HUVECs) and Human Aortic Endothelial Cells (HAECs).
Data Presentation
Table 1: Composition of Complete this compound Medium for Endothelial Cell Culture
This table summarizes the typical supplements and their working concentrations used to prepare a complete this compound medium for the robust growth of endothelial cells. Concentrations can be optimized based on specific cell types and experimental needs.
| Component | Typical Concentration | Purpose |
| Basal this compound Medium | - | Contains inorganic salts, amino acids, vitamins, and other nutrients.[1] |
| Fetal Bovine Serum (FBS) | 10-20% | Provides growth factors, hormones, and attachment factors.[2][3][4][5] |
| Endothelial Cell Growth Supplement (ECGS) | 25-50 µg/mL | A crucial supplement containing a mix of growth factors that promote endothelial cell proliferation.[4][5] |
| Heparin | 50-100 µg/mL | Potentiates the activity of ECGS.[3][4][5] |
| L-Glutamine | 2 mM | An essential amino acid for cell growth.[2][5] |
| Penicillin-Streptomycin | 100 U/mL - 100 µg/mL | Prevents bacterial contamination.[2][4][5] |
| HEPES | 24-25 mM | A buffering agent to maintain physiological pH.[3][5] |
Table 2: Performance of this compound in Comparison to Other Media for Endothelial Cell Culture
While this compound is widely used, other media formulations may offer advantages in terms of proliferation rates. This table provides a qualitative comparison based on available literature.
| Medium | Relative Proliferation Rate | Key Characteristics |
| This compound | Standard | A foundational medium requiring significant supplementation for optimal endothelial cell growth. |
| MCDB 131 | Higher | Demonstrated a 2.3-fold increase in cell proliferation compared to this compound for human macrovascular endothelial cells.[6] |
| EGM-2 | Higher | A specialized endothelial cell growth medium that some researchers have found to be superior for HUVEC proliferation compared to supplemented this compound.[7] |
| DMEM | Variable | Can induce phenotypic changes in retinal endothelial cells and may not be optimal for maintaining their specific characteristics. |
Experimental Protocols
Protocol 1: Preparation of Complete this compound Medium
Materials:
-
This compound Basal Medium (with Earle's Salts)
-
Fetal Bovine Serum (FBS)
-
Endothelial Cell Growth Supplement (ECGS)
-
Heparin
-
L-Glutamine
-
Penicillin-Streptomycin solution
-
Sterile bottles and filtering apparatus (0.22 µm filter)
Procedure:
-
Begin with 900 mL of sterile, tissue culture grade water in a sterile container.
-
Add the powdered this compound medium to the water and stir until completely dissolved. Do not heat the water.
-
If the medium does not contain it, add 2.2 g/L of sodium bicarbonate.[8]
-
Adjust the pH to 7.2-7.4 using 1N HCl or 1N NaOH.
-
Add sterile water to bring the total volume to 1 L.
-
Sterilize the basal medium by passing it through a 0.22 µm filter.
-
To create the complete medium, aseptically add the supplements to the desired final concentrations as outlined in Table 1. For example, to make 500 mL of complete medium with 20% FBS, add 100 mL of FBS to 400 mL of basal this compound.
-
Store the complete medium at 2-8°C, protected from light. The activity of ECGS in the medium can decrease after about 48 hours, so it is often added fresh before use.[5]
Protocol 2: Coating Culture Vessels with Gelatin
Materials:
-
Gelatin (from bovine or porcine skin)
-
Tissue-culture grade water
-
Autoclave
-
Sterile culture flasks or plates
Procedure:
-
Prepare a 0.1% (w/v) gelatin solution by dissolving gelatin in tissue-culture grade water.
-
Sterilize the solution by autoclaving.
-
Aseptically coat the entire surface of the culture vessels with the sterile gelatin solution.
-
Allow the vessels to sit for at least 2 hours in a laminar flow hood to allow the gelatin to dry and adhere to the surface.[9]
-
Aspirate any excess gelatin solution before introducing cells and medium.
Protocol 3: Subculturing of Endothelial Cells (HUVECs)
Materials:
-
Confluent culture of HUVECs
-
Complete this compound Medium (pre-warmed to 37°C)
-
Hanks' Balanced Salt Solution (HBSS) without Ca++ and Mg++
-
Trypsin-EDTA solution (0.05% Trypsin, 0.02% EDTA)
-
Gelatin-coated culture flasks
-
Sterile pipettes and centrifuge tubes
Procedure:
-
Aspirate the spent medium from the confluent flask of HUVECs.
-
Wash the cell monolayer with HBSS to remove any residual serum that may inhibit trypsin activity. Aspirate the HBSS.
-
Add a small volume of Trypsin-EDTA to the flask, just enough to cover the cell monolayer.
-
Incubate the flask at 37°C for 2-5 minutes, or until the cells detach. Monitor the cells under a microscope.
-
Once the cells have detached, add pre-warmed complete this compound medium to the flask to neutralize the trypsin. The volume of medium should be at least equal to the volume of trypsin solution used.
-
Gently pipette the cell suspension up and down to create a single-cell suspension.
-
Transfer the cell suspension to a sterile centrifuge tube.
-
Centrifuge the cells at a low speed (e.g., 200 x g) for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in a known volume of fresh, pre-warmed complete this compound medium.
-
Count the cells and determine the viability.
-
Seed the cells into new gelatin-coated flasks at the desired density (e.g., 2,500-5,000 cells/cm²).
-
Incubate the flasks at 37°C in a humidified atmosphere with 5% CO2.[2]
Mandatory Visualizations
Signaling Pathways in Endothelial Cell Culture
The growth and function of endothelial cells are regulated by complex signaling pathways, which are influenced by the components of the culture medium, particularly the growth factors present in serum and supplements like ECGS.
Caption: Key signaling pathways in endothelial cells activated by medium supplements.
Experimental Workflow for Endothelial Cell Subculture
A standardized workflow is critical for maintaining healthy and reproducible endothelial cell cultures.
Caption: General workflow for subculturing endothelial cells using this compound medium.
Logical Relationship of Medium Components
The components of the complete this compound medium work synergistically to support endothelial cell growth.
References
- 1. Outgrowth, proliferation, viability, angiogenesis and phenotype of primary human endothelial cells in different purchasable endothelial culture media: feed wisely - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Medium 199 - this compound Formulations [merckmillipore.com]
- 3. Growth requirements of endothelial cells in culture: variations in serum and amino acid concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Melanomas prevent endothelial cell death under restrictive culture conditions by signaling through AKT and p38 MAPK/ ERK-1/2 cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Type of culture medium determines properties of cultivated retinal endothelial cells: induction of substantial phenotypic conversion by standard DMEM - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. Gelatin Coating Protocol for Cell Culture [merckmillipore.com]
Application Notes and Protocols for Culturing Fibroblasts in Medium 199
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibroblasts are a ubiquitous cell type in the connective tissue of animals and play a critical role in wound healing, tissue remodeling, and extracellular matrix (ECM) synthesis. Their in vitro culture is a fundamental technique in cell biology, tissue engineering, and drug development. Medium 199, a complex synthetic medium originally formulated for nutritional studies of chick embryo fibroblasts, can be used for the culture of various non-transformed cells.[1][2][3][4] This document provides detailed application notes and protocols for the successful culture of fibroblasts using Medium 199.
Medium 199 contains a wide array of defined components, including amino acids, vitamins, and minerals, but it lacks proteins, lipids, and growth factors.[1] Therefore, supplementation with serum, most commonly Fetal Bovine Serum (FBS), is essential for promoting fibroblast proliferation and maintaining a healthy phenotype in culture.
Data Presentation
The following tables summarize key quantitative data for fibroblast culture. It is important to note that optimal conditions can vary depending on the specific fibroblast cell line and experimental goals. The data presented here are general guidelines and may require optimization for your specific application.
Table 1: Recommended Seeding Densities and Expected Cell Yields
| Culture Vessel | Surface Area (cm²) | Recommended Seeding Density (cells/cm²) | Expected Cell Yield at Confluency (approx. cells/cm²) |
| T-25 Flask | 25 | 5,000 - 10,000 | 1.0 - 1.5 x 10⁵ |
| T-75 Flask | 75 | 5,000 - 10,000 | 1.0 - 1.5 x 10⁵ |
| T-175 Flask | 175 | 5,000 - 10,000 | 1.0 - 1.5 x 10⁵ |
| 6-well Plate | 9.6 | 5,000 - 10,000 | 1.0 - 1.5 x 10⁵ |
| 12-well Plate | 3.5 | 5,000 - 10,000 | 1.0 - 1.5 x 10⁵ |
| 24-well Plate | 1.9 | 5,000 - 10,000 | 1.0 - 1.5 x 10⁵ |
Note: Seeding densities may need to be optimized. A lower seeding density is suitable for routine subculturing, while a higher density can be used for more rapid expansion.[5]
Table 2: Key Culture Parameters
| Parameter | Recommended Value | Notes |
| Medium | Medium 199 with Earle's Salts | Requires a CO₂ incubator to maintain pH. |
| Serum Concentration | 10-20% Fetal Bovine Serum (FBS) | The optimal concentration should be determined empirically for each cell line.[6] |
| Supplements | 2 mM L-glutamine, 1% Penicillin-Streptomycin | L-glutamine is an essential amino acid that is unstable in liquid media and should be added fresh.[7] |
| Incubation Conditions | 37°C, 5% CO₂ in a humidified incubator | Medium 199 with Earle's salts is buffered by a bicarbonate system that requires a CO₂ atmosphere.[1] |
| Subculture Confluency | 80-90% | Passaging cells before they reach 100% confluency helps maintain their proliferative capacity.[8] |
| Population Doubling Time | 24-72 hours | Varies significantly depending on the fibroblast source, passage number, and culture conditions. |
Experimental Protocols
Preparation of Complete Culture Medium
Materials:
-
Medium 199 with Earle's Salts
-
Fetal Bovine Serum (FBS), heat-inactivated
-
L-glutamine solution (200 mM)
-
Penicillin-Streptomycin solution (100X)
-
Sterile bottles and pipettes
Protocol:
-
Aseptically add 50 mL of heat-inactivated FBS to a 500 mL bottle of Medium 199 for a final concentration of 10%. For a 20% concentration, add 125 mL of FBS to 500 mL of medium.
-
Add 5 mL of 200 mM L-glutamine for a final concentration of 2 mM.
-
Add 5 mL of 100X Penicillin-Streptomycin solution for a final concentration of 1X (100 U/mL penicillin and 100 µg/mL streptomycin).
-
Mix the complete medium gently by swirling.
-
Store the complete medium at 2-8°C, protected from light. Use within 2-4 weeks.
Thawing of Cryopreserved Fibroblasts
Materials:
-
Complete culture medium (pre-warmed to 37°C)
-
Cryovial of fibroblasts from liquid nitrogen storage
-
70% ethanol
-
Sterile centrifuge tubes
-
T-75 culture flask
-
Water bath at 37°C
Protocol:
-
Equilibrate a T-75 flask with 15 mL of pre-warmed complete culture medium in a 37°C, 5% CO₂ incubator.
-
Retrieve the cryovial of fibroblasts from liquid nitrogen storage.
-
Quickly thaw the vial by partially immersing it in a 37°C water bath. Do not submerge the cap.
-
Once only a small ice crystal remains, remove the vial from the water bath and wipe it with 70% ethanol.
-
Aseptically transfer the contents of the vial to a sterile 15 mL centrifuge tube containing 9 mL of pre-warmed complete culture medium.
-
Centrifuge the cell suspension at 200 x g for 5 minutes to pellet the cells and remove the cryoprotectant.
-
Aspirate the supernatant and gently resuspend the cell pellet in 10 mL of fresh, pre-warmed complete culture medium.
-
Transfer the cell suspension to the prepared T-75 flask.
-
Gently rock the flask to ensure an even distribution of cells.
-
Place the flask in a 37°C, 5% CO₂ incubator.
-
Change the medium after 24 hours to remove any residual cryoprotectant.
Subculturing (Passaging) Fibroblasts
Materials:
-
Complete culture medium (pre-warmed to 37°C)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA solution (0.25% or 0.05%)
-
Sterile centrifuge tubes
-
New culture flasks
-
Hemocytometer or automated cell counter
Protocol:
-
Examine the fibroblast culture under a microscope to confirm it has reached 80-90% confluency.
-
Aspirate the spent culture medium from the flask.
-
Wash the cell monolayer once with sterile PBS to remove any residual serum that may inhibit trypsin activity.
-
Add enough Trypsin-EDTA solution to cover the cell monolayer (e.g., 2-3 mL for a T-75 flask).
-
Incubate the flask at 37°C for 2-5 minutes. Observe the cells under a microscope; they should become rounded and detach from the surface. Gently tap the side of the flask to dislodge the cells.
-
Once the cells are detached, add 4-5 mL of pre-warmed complete culture medium to the flask to inactivate the trypsin.
-
Transfer the cell suspension to a sterile 15 mL centrifuge tube.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in a known volume of fresh complete culture medium (e.g., 5-10 mL).
-
Perform a cell count using a hemocytometer or an automated cell counter.
-
Seed new culture flasks with the desired number of cells according to the recommended seeding densities in Table 1.
-
Add the appropriate volume of pre-warmed complete culture medium to the new flasks.
-
Place the flasks in a 37°C, 5% CO₂ incubator.
-
Change the medium every 2-3 days.
Cryopreservation of Fibroblasts
Materials:
-
Complete culture medium
-
Fetal Bovine Serum (FBS)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile cryovials
-
Controlled-rate freezing container
Protocol:
-
Prepare the cryopreservation medium: 90% FBS and 10% DMSO. Keep the medium on ice.
-
Follow steps 1-9 of the subculturing protocol to obtain a cell pellet.
-
Resuspend the cell pellet in the ice-cold cryopreservation medium to a final concentration of 1-5 x 10⁶ cells/mL.
-
Aliquot 1 mL of the cell suspension into each sterile cryovial.
-
Place the cryovials in a controlled-rate freezing container (e.g., "Mr. Frosty") and store at -80°C for at least 24 hours. This ensures a cooling rate of approximately -1°C per minute.
-
Transfer the cryovials to a liquid nitrogen storage tank for long-term storage.
Mandatory Visualization
Caption: Experimental workflow for culturing fibroblasts.
Caption: Simplified fibroblast signaling pathway.
References
- 1. Medium 199 [sigmaaldrich.com]
- 2. Medium199 Cell Culture Media | Thermo Fisher Scientific [thermofisher.com]
- 3. MEDIA 199 - BioMEDIA [futurebiomedia.com]
- 4. Medium 199, Cell Culture Medium - A professional supplier of swabs [chenyanglobal.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. coriell.org [coriell.org]
- 8. genome.ucsc.edu [genome.ucsc.edu]
M199 Medium: Application Notes and Protocols for Virus Propagation and Titration
For Researchers, Scientists, and Drug Development Professionals
Introduction
Medium 199 (M199) is a chemically defined cell culture medium developed by Morgan, Morton, and Parker in 1950. Its complex formulation, containing a wide array of amino acids, vitamins, and other components, makes it particularly suitable for the cultivation of non-transformed cells and has led to its widespread use in virology and for vaccine production. This document provides detailed application notes and protocols for the use of this compound in the propagation and titration of viruses.
Composition of this compound Medium
This compound is a complex medium containing a broad range of components essential for cell growth and maintenance. The exact formulation can vary slightly between manufacturers, but a typical composition is summarized in the table below.
| Category | Component | Concentration (mg/L) |
| Amino Acids | L-Alanine | 25.00 |
| L-Arginine hydrochloride | 70.00 | |
| L-Aspartic acid | 30.00 | |
| L-Cysteine hydrochloride H2O | 0.10 | |
| L-Cystine 2HCl | 26.00 | |
| L-Glutamic Acid | 67.00 | |
| L-Glutamine | 100.00 | |
| Glycine | 50.00 | |
| L-Histidine hydrochloride H2O | 22.00 | |
| L-Hydroxyproline | 10.00 | |
| L-Isoleucine | 20.00 | |
| L-Leucine | 60.00 | |
| L-Lysine hydrochloride | 70.00 | |
| L-Methionine | 15.00 | |
| L-Phenylalanine | 25.00 | |
| L-Proline | 40.00 | |
| L-Serine | 25.00 | |
| L-Threonine | 30.00 | |
| L-Tryptophan | 10.00 | |
| L-Tyrosine disodium salt dihydrate | 57.66 | |
| L-Valine | 25.00 | |
| Vitamins | p-Aminobenzoic acid | 0.05 |
| Ascorbic acid | 0.05 | |
| D-Biotin | 0.01 | |
| Calciferol (Vitamin D) | 0.10 | |
| Choline chloride | 0.50 | |
| Folic Acid | 0.01 | |
| myo-Inositol | 0.05 | |
| Menadione (Vitamin K3) | 0.01 | |
| Niacin | 0.025 | |
| Niacinamide | 0.025 | |
| D-Pantothenic acid, hemicalcium | 0.01 | |
| Pyridoxal hydrochloride | 0.025 | |
| Pyridoxine hydrochloride | 0.025 | |
| Riboflavin | 0.01 | |
| Thiamine hydrochloride | 0.01 | |
| Vitamin A acetate | 0.14 | |
| alpha-Tocopherol phosphate, sodium | 0.01 | |
| Inorganic Salts | Calcium Chloride (anhydrous) | 200.00 |
| Ferric Nitrate nonahydrate | 0.72 | |
| Potassium Chloride | 400.00 | |
| Magnesium Sulfate (anhydrous) | 97.67 | |
| Sodium Chloride | 6800.00 | |
| Sodium Bicarbonate | 2200.00 | |
| Sodium Phosphate monobasic, anhydrous | 122.00 | |
| Other Components | Adenine sulfate | 10.00 |
| Adenosine 5'-monophosphate | 0.20 | |
| Adenosine 5'-triphosphate disodium | 1.00 | |
| Cholesterol | 0.20 | |
| D-Glucose (Dextrose) | 1000.00 | |
| Glutathione (reduced) | 0.05 | |
| Guanine hydrochloride | 0.30 | |
| Hypoxanthine | 0.30 | |
| Phenol Red | 20.00 | |
| D-Ribose | 0.50 | |
| Sodium Acetate (anhydrous) | 50.00 | |
| Thymine | 0.30 | |
| Tween 80 | 20.00 | |
| Uracil | 0.30 | |
| Xanthine | 0.30 |
Note: Formulations may be available with Earle's or Hank's balanced salts. Earle's salts are suitable for use in a CO₂ incubator, while Hank's salts are intended for use in ambient air.
Application: Virus Propagation
This compound medium is frequently used for the propagation of a variety of viruses in different host cell lines. The low serum concentration used in viral propagation medium helps to minimize the interference of non-specific inhibitors present in the serum.
General Workflow for Virus Propagation
Caption: General workflow for virus propagation.
Protocol for Virus Propagation in Vero Cells using this compound Medium
This protocol is a general guideline for propagating viruses such as Yellow Fever Virus in Vero cells.[1] Optimization may be required for specific virus-cell combinations.
Materials:
-
Vero cells (or other suitable host cell line)
-
This compound with Earle's Balanced Salt Solution (EBSS)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (10,000 U/mL Penicillin, 10,000 µg/mL Streptomycin)
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), sterile
-
Virus stock
-
Sterile cell culture flasks, plates, and pipettes
-
Humidified CO₂ incubator (37°C, 5% CO₂)
Procedure:
-
Cell Culture Preparation:
-
Culture Vero cells in this compound supplemented with 10% FBS and 1% Penicillin-Streptomycin (complete growth medium).
-
Seed the cells into T-75 or T-150 flasks and grow to 90-100% confluency in a humidified incubator at 37°C with 5% CO₂.
-
-
Virus Inoculation:
-
Prepare the virus inoculum by diluting the virus stock in serum-free this compound to achieve the desired Multiplicity of Infection (MOI). A typical MOI for virus propagation is between 0.01 and 0.1.
-
Aspirate the complete growth medium from the confluent cell monolayer.
-
Wash the cell monolayer once with sterile PBS.
-
Add the virus inoculum to the cells. Use a minimal volume to ensure the entire monolayer is covered (e.g., 1-2 mL for a T-75 flask).
-
Incubate the flask at 37°C for 1-2 hours, rocking gently every 15-20 minutes to ensure even distribution of the inoculum and prevent the monolayer from drying out.
-
-
Incubation and Harvest:
-
After the adsorption period, add this compound propagation medium. This is typically this compound supplemented with a lower concentration of FBS (e.g., 2%) and 1% Penicillin-Streptomycin.
-
Incubate the infected cultures at 37°C with 5% CO₂.
-
Monitor the cells daily for the development of cytopathic effects (CPE), such as cell rounding, detachment, and syncytia formation.
-
When 75-90% of the cell monolayer shows CPE (typically 3-5 days post-infection), harvest the virus.
-
To harvest, scrape the cells into the culture medium.
-
Subject the cell suspension to three cycles of freezing and thawing to lyse the cells and release the intracellular virus particles.
-
Centrifuge the lysate at a low speed (e.g., 1,500 x g for 15 minutes) to pellet the cell debris.
-
Collect the supernatant containing the virus stock.
-
Aliquot the virus stock and store at -80°C.
-
Application: Virus Titration
Virus titration is essential to determine the concentration of infectious virus particles in a sample. This compound can be effectively used in both plaque assays and 50% Tissue Culture Infectious Dose (TCID₅₀) assays.
Plaque Assay
A plaque assay is a standard method to determine the number of plaque-forming units (PFU) in a virus sample. Each plaque originates from a single infectious virus particle.
This protocol is adapted for viruses that form plaques on susceptible cell monolayers, such as Reovirus on L929 cells.[2]
Materials:
-
Confluent monolayer of host cells in 6-well plates
-
Virus sample
-
This compound with Earle's salts (liquid, 1X and 2X concentrations)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Agarose or Carboxymethyl cellulose (CMC)
-
Neutral Red solution or Crystal Violet solution
Procedure:
-
Preparation of Cell Monolayer:
-
Seed a suitable host cell line (e.g., L929 or Vero cells) into 6-well plates at a density that will result in a confluent monolayer on the day of infection.
-
Incubate at 37°C with 5% CO₂.
-
-
Virus Dilution and Infection:
-
On the day of the assay, prepare ten-fold serial dilutions of the virus stock in serum-free this compound.
-
Aspirate the growth medium from the confluent cell monolayers.
-
Wash the monolayers once with sterile PBS.
-
Inoculate duplicate wells with 100-200 µL of each virus dilution.
-
Incubate at 37°C for 1 hour, rocking the plates every 15 minutes to allow for virus adsorption.
-
-
Overlay Application:
-
During the incubation, prepare the overlay medium. For a 1% agarose overlay:
-
Melt 2% agarose in sterile water and cool to 42-45°C in a water bath.
-
Warm 2X this compound supplemented with 2-4% FBS and 2% Penicillin-Streptomycin to 37°C.
-
Mix equal volumes of the 2% agarose and the 2X this compound to obtain a final concentration of 1% agarose in 1X this compound with 1-2% FBS.
-
-
For a carboxymethyl cellulose (CMC) overlay:
-
Prepare a 2% CMC solution in water and autoclave.
-
Mix one part of the 2% CMC solution with one part of 2X this compound (supplemented with 5% FCS and P/S).[3]
-
-
Aspirate the virus inoculum from the wells.
-
Gently add 2-3 mL of the overlay medium to each well.
-
Allow the overlay to solidify at room temperature before moving the plates.
-
-
Incubation and Staining:
-
Incubate the plates at 37°C with 5% CO₂ for 3-10 days, depending on the virus, until plaques are visible.
-
To visualize the plaques, they can be stained. For Neutral Red staining (for living cells), add 1 mL of a 0.01% Neutral Red solution in PBS to each well and incubate for 2-4 hours. Plaques will appear as clear zones against a red background of viable cells.
-
For Crystal Violet staining, first fix the cells with 4% formaldehyde for at least 20 minutes. Then, remove the overlay and stain the monolayer with 0.1% Crystal Violet solution for 15-20 minutes. Plaques will be visible as clear areas where the cells have been lysed.
-
-
Titer Calculation:
-
Count the number of plaques in the wells that have between 10 and 100 plaques.
-
Calculate the virus titer (PFU/mL) using the following formula:
-
Titer (PFU/mL) = (Average number of plaques) / (Dilution factor × Volume of inoculum in mL)
-
-
50% Tissue Culture Infectious Dose (TCID₅₀) Assay
The TCID₅₀ assay determines the virus dilution that causes a cytopathic effect (CPE) in 50% of the inoculated cell cultures.[4][5] This method is particularly useful for viruses that do not form distinct plaques.
Caption: General workflow for a TCID₅₀ assay.
This is a general protocol that can be adapted for various viruses, such as Enterovirus 71, on susceptible cell lines.[6][7]
Materials:
-
Susceptible host cell line (e.g., HeLa, Vero)
-
This compound with Earle's salts
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Virus sample
-
Sterile 96-well cell culture plates
-
Humidified CO₂ incubator (37°C, 5% CO₂)
Procedure:
-
Cell Plating:
-
Seed a 96-well plate with cells at a density that will form a confluent monolayer within 24 hours. A typical seeding density is 1 x 10⁴ to 2 x 10⁴ cells per well in 100 µL of complete this compound (with 10% FBS).
-
Incubate the plate overnight at 37°C with 5% CO₂.
-
-
Virus Dilution and Inoculation:
-
Prepare ten-fold serial dilutions of the virus stock (from 10⁻¹ to 10⁻⁸ or higher) in this compound with 2% FBS (infection medium).
-
Remove the growth medium from the 96-well plate.
-
Inoculate at least 4-8 replicate wells for each virus dilution with 100 µL of the diluted virus.
-
Include several wells with infection medium only as negative controls (cell controls).
-
-
Incubation and Observation:
-
Incubate the plate at 37°C with 5% CO₂ for 3 to 7 days.
-
Examine the plate daily under an inverted microscope for the presence of CPE. Score each well as positive (+) or negative (-) for CPE.
-
-
TCID₅₀ Calculation (Reed-Muench Method):
-
Record the number of positive and negative wells for each dilution.
-
Calculate the proportionate distance (PD) between the two dilutions that bracket the 50% endpoint.
-
PD = (% positive wells at dilution above 50% - 50%) / (% positive wells at dilution above 50% - % positive wells at dilution below 50%)
-
-
The 50% endpoint dilution is calculated as:
-
Log₁₀ TCID₅₀/mL = Log₁₀ of the dilution above 50% + (PD × log₁₀ of the dilution factor)
-
-
The final titer is expressed as TCID₅₀/mL.
-
Viral Entry and Replication Signaling
Successful virus propagation relies on the virus hijacking the host cell's machinery. The process begins with the virus binding to specific receptors on the cell surface, followed by entry, uncoating, replication of the viral genome, synthesis of viral proteins, assembly of new virions, and finally, release from the host cell.
Caption: Simplified overview of viral replication.
Many viruses activate specific host cell signaling pathways to facilitate their replication. For example, some viruses activate the RAS-RAF-MEK-ERK pathway to promote their replication cycle.[8] Understanding these interactions is crucial for the development of antiviral therapies.
Conclusion
This compound medium remains a valuable and versatile tool for the propagation and titration of a wide range of viruses. Its well-defined composition provides a consistent environment for cell growth and viral replication, making it a reliable choice for researchers in virology and drug development. The protocols provided here offer a solid foundation for utilizing this compound in these critical applications. As with any biological system, optimization of these protocols for specific virus-host cell systems is recommended to achieve the best results.
References
- 1. researchgate.net [researchgate.net]
- 2. Reovirus Plaque Assay [protocols.io]
- 3. An Optimized High-Throughput Immuno-Plaque Assay for SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Viral Titering-TCID50 Assay Protocol - Creative Biogene [creative-biogene.com]
- 5. agilent.com [agilent.com]
- 6. A Colorimetric-Based Accurate Method for the Determination of Enterovirus 71 Titer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
Serum-Free M199 Medium: Application Notes and Protocols for Endothelial and Fibroblast Cell Culture
For Researchers, Scientists, and Drug Development Professionals
The transition from serum-containing to serum-free cell culture media is a critical step in improving the reproducibility and definition of in vitro experimental systems. Medium 199 (M199), a widely used basal medium, can be adapted for serum-free culture of specific cell types, including endothelial cells and fibroblasts, with appropriate supplementation. This document provides detailed application notes and protocols for the formulation and use of serum-free this compound medium for these cell types.
Application Note: Serum-Free this compound for Human Umbilical Vein Endothelial Cells (HUVECs)
Introduction:
Human Umbilical Vein Endothelial Cells (HUVECs) are a primary cell type extensively used in cardiovascular research, angiogenesis studies, and drug screening. While traditionally cultured in this compound supplemented with 20% Fetal Bovine Serum (FBS) and endothelial cell growth supplements, serum-free conditions offer significant advantages by eliminating the variability and undefined components of serum. A completely defined serum-free this compound formulation for HUVECs is not universally established; however, a functional replacement for serum can be achieved by supplementing the basal this compound medium with a combination of growth factors, hormones, and other essential molecules.
Recommended Serum-Free this compound Formulation for HUVECs:
A common approach to creating a serum-free this compound medium for HUVECs involves the addition of several key components to the basal this compound. While specific concentrations may require optimization for different HUVEC donors and experimental conditions, a representative formulation is provided below.
Table 1: Recommended Supplements for Serum-Free this compound Medium for HUVEC Culture
| Component | Recommended Concentration | Purpose |
| Basal this compound Medium | - | Provides essential amino acids, vitamins, and salts. |
| Endothelial Cell Growth Supplement (ECGS) | 50 µg/mL | A complex mixture containing growth factors that promote endothelial cell proliferation. |
| Heparin | 100 µg/mL | Stabilizes growth factors and prevents their degradation. |
| Hydrocortisone | 1 µg/mL | Supports cell attachment and proliferation. |
| Basic Fibroblast Growth Factor (bFGF) | 10 ng/mL | A potent mitogen for endothelial cells. |
| Vascular Endothelial Growth Factor (VEGF) | 10 ng/mL | A key regulator of angiogenesis and endothelial cell survival. |
| Insulin-Transferrin-Selenium (ITS) | 1X | Replaces the growth-promoting and nutrient-carrying functions of serum. |
Quantitative Data Overview:
Direct quantitative comparisons of HUVEC proliferation in serum-free this compound versus serum-containing this compound are not extensively reported in the literature. However, studies using other basal media have shown that a well-supplemented serum-free medium can achieve comparable or even superior cell proliferation and functional characteristics compared to serum-containing medium. For instance, a defined medium, EGM-2 (containing 2% FBS and growth supplements), has been shown to result in a two-fold higher proliferation rate for HUVECs in secondary culture compared to this compound with 20% FBS.[1] It is important to note that HUVECs cultured in unsupplemented this compound exhibit poor growth.[2]
Signaling Pathways Affected:
The transition to a serum-free this compound medium significantly impacts intracellular signaling pathways that govern cell proliferation, survival, and function. Serum contains a complex mixture of growth factors and hormones that activate multiple signaling cascades. In a serum-free environment, the specific supplements added will determine which pathways are activated. For HUVECs, key pathways include:
-
MAPK/ERK Pathway: Activated by growth factors like bFGF and VEGF, this pathway is crucial for cell proliferation.
-
PI3K/Akt Pathway: Activated by VEGF and insulin, this pathway promotes cell survival and inhibits apoptosis.
-
Notch Signaling Pathway: Serum starvation has been shown to upregulate components of the Notch signaling pathway in endothelial cells, which is involved in regulating vascular development and angiogenesis.
Experimental Workflow for HUVEC Adaptation to Serum-Free this compound:
Caption: Workflow for adapting HUVECs to serum-free this compound medium.
Protocol: Culturing HUVECs in Serum-Free this compound Medium
Materials:
-
Basal this compound Medium
-
Endothelial Cell Growth Supplement (ECGS)
-
Heparin
-
Hydrocortisone
-
Basic Fibroblast Growth Factor (bFGF)
-
Vascular Endothelial Growth Factor (VEGF)
-
Insulin-Transferrin-Selenium (ITS) supplement
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
Tissue culture flasks/plates coated with gelatin or fibronectin
Procedure:
-
Preparation of Complete Serum-Free this compound Medium: Aseptically add the supplements listed in Table 1 to the basal this compound medium. Warm the complete medium to 37°C before use.
-
Cell Thawing and Seeding: Thaw cryopreserved HUVECs rapidly in a 37°C water bath. Transfer the cells to a centrifuge tube containing pre-warmed complete serum-free this compound medium and centrifuge at 200 x g for 5 minutes. Resuspend the cell pellet in fresh medium and seed onto a coated culture vessel at a density of 2,500-5,000 cells/cm².
-
Adaptation to Serum-Free Medium: For cells previously cultured in serum-containing medium, a gradual adaptation is recommended as depicted in the workflow diagram.
-
Maintenance of Cultures: Incubate the cells at 37°C in a humidified atmosphere of 5% CO₂. Change the medium every 2-3 days.
-
Subculturing: When the cells reach 80-90% confluency, wash with PBS and detach using a minimal concentration of trypsin-EDTA for the shortest time necessary. Neutralize the trypsin with a soybean trypsin inhibitor or by dilution with a large volume of serum-free medium. Re-seed the cells at the appropriate density.
Application Note: Serum-Free this compound for Human Dermal Fibroblasts (HDFs)
Introduction:
Human Dermal Fibroblasts (HDFs) are critical for studying wound healing, skin aging, and various dermatological diseases. While traditionally cultured in DMEM or this compound with 10% FBS, serum-free conditions provide a more defined system for these investigations. Similar to HUVECs, a universally accepted serum-free this compound formulation for HDFs is not available. However, a functional serum-free medium can be formulated by supplementing basal this compound with a specific set of growth factors and supplements.
Recommended Serum-Free this compound Formulation for HDFs:
The following formulation is a representative example for creating a serum-free this compound medium for HDFs. Optimization of component concentrations may be necessary.
Table 2: Recommended Supplements for Serum-Free this compound Medium for HDF Culture
| Component | Recommended Concentration | Purpose |
| Basal this compound Medium | - | Provides essential amino acids, vitamins, and salts. |
| Basic Fibroblast Growth Factor (bFGF) | 10 ng/mL | A potent mitogen for fibroblasts. |
| Epidermal Growth Factor (EGF) | 10 ng/mL | Stimulates fibroblast proliferation and migration. |
| Insulin-Transferrin-Selenium (ITS) | 1X | Replaces the growth-promoting and nutrient-carrying functions of serum. |
| Bovine Serum Albumin (BSA) | 0.5% | Acts as a carrier protein for lipids and other small molecules. |
| Hydrocortisone | 0.5 µg/mL | Supports cell attachment and growth. |
Quantitative Data Overview:
Studies comparing fibroblast growth in different media have shown that serum-free formulations can support proliferation, although sometimes at a different rate than serum-containing media. For example, one study found that a specialized serum-free medium (HFDM-1) maintained fibroblast numbers at nearly 100% between days 14 and 21, whereas serum-free DMEM led to rapid cell death.[3] In contrast, DMEM with 10% FBS led to continuous proliferation.[3] This suggests that a properly supplemented serum-free medium can maintain a more quiescent and physiologically relevant fibroblast phenotype.
Signaling Pathways Affected:
The removal of serum and the addition of specific growth factors will alter the signaling environment for HDFs. Key pathways involved include:
-
TGF-β Signaling Pathway: Serum is a source of TGF-β, a key regulator of fibroblast proliferation and extracellular matrix production. In a serum-free environment, the absence of TGF-β may need to be compensated for, depending on the experimental goals.
-
MAPK/ERK Pathway: Activated by bFGF and EGF, this pathway is a primary driver of fibroblast proliferation.
-
PI3K/Akt Pathway: Activated by insulin and other growth factors, this pathway is important for cell survival.
Signaling Pathway Diagram: Key Pathways in Fibroblast Proliferation
Caption: Key signaling pathways activated by growth factors in fibroblasts.
Protocol: Culturing HDFs in Serum-Free this compound Medium
Materials:
-
Basal this compound Medium
-
Basic Fibroblast Growth Factor (bFGF)
-
Epidermal Growth Factor (EGF)
-
Insulin-Transferrin-Selenium (ITS) supplement
-
Bovine Serum Albumin (BSA)
-
Hydrocortisone
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
Tissue culture flasks/plates
Procedure:
-
Preparation of Complete Serum-Free this compound Medium: Aseptically add the supplements listed in Table 2 to the basal this compound medium. Warm the complete medium to 37°C before use.
-
Cell Thawing and Seeding: Rapidly thaw cryopreserved HDFs in a 37°C water bath. Transfer the cells to a centrifuge tube with pre-warmed complete serum-free this compound medium and centrifuge at 200 x g for 5 minutes. Resuspend the cell pellet and seed onto the culture vessel at a density of 5,000-10,000 cells/cm².
-
Adaptation to Serum-Free Medium: A gradual adaptation process, similar to the one described for HUVECs, is recommended for HDFs previously cultured in serum.
-
Maintenance of Cultures: Incubate the cells at 37°C in a humidified atmosphere of 5% CO₂. Change the medium every 2-3 days.
-
Subculturing: When the cells reach 80-90% confluency, wash with PBS and detach using trypsin-EDTA. Neutralize the trypsin and re-seed the cells at the appropriate density.
References
- 1. Effect of different mitogens and serum concentration on HUVEC morphology and characteristics: implication on use of higher passage cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Use of synthetic serum-free medium for culture of human dermal fibroblasts to establish an experimental system similar to living dermis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
M199 Medium Contamination Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify, resolve, and prevent contamination in M199 cell culture medium.
Frequently Asked Questions (FAQs)
What is this compound Medium and what are its primary applications?
Medium 199 (this compound) is a chemically defined cell culture medium developed in 1950. It was one of the first synthetic media created and was initially used for the cultivation of chick embryo fibroblasts. This compound is particularly suitable for the culture of untransformed cells and is widely used in virology, vaccine production, and for the in vitro cultivation of various primary tissues, such as those from the mouse pancreas and rat lens.[1][2][3] The medium contains a complex mixture of salts, amino acids, vitamins, and other components, but lacks proteins, lipids, or growth factors, necessitating supplementation with serum for long-term cell cultivation. This compound utilizes a sodium bicarbonate buffer system and requires a 5-10% CO2 environment to maintain a physiological pH.[3]
What are the initial visual signs of contamination in this compound medium?
The initial visual signs of contamination in this compound medium can vary depending on the type of contaminant. Common indicators include:
-
Turbidity or Cloudiness: The medium may lose its clarity and appear cloudy or turbid.[4] This is a common sign of bacterial or yeast contamination.
-
Color Change: A rapid change in the medium's color, which typically contains phenol red as a pH indicator, is a strong sign of contamination. A shift to yellow indicates acidification, often due to bacterial growth, while a change to pink or purple suggests an increase in pH, which can be caused by fungal contamination.[5]
-
Film or Scum: A thin film on the surface of the medium may indicate the presence of bacteria or fungi.[5]
-
Visible Colonies: In cases of severe fungal or yeast contamination, visible colonies may be seen floating in the medium or attached to the culture vessel.[6]
What are the common types of microbial contaminants in cell culture?
The most common microbial contaminants in cell culture include:
-
Bacteria: These are ubiquitous, small, and fast-growing microorganisms that can quickly overwhelm a cell culture.[4] They can appear as small, moving particles between the cells when viewed under a microscope.[5]
-
Yeast: These are single-celled fungi that are larger than bacteria and often appear as individual oval or budding particles.
-
Molds (Fungi): These are filamentous fungi that can form a network of mycelia in the culture.
-
Mycoplasma: These are very small bacteria that lack a cell wall, making them difficult to detect with a standard microscope and resistant to many common antibiotics.[6] Mycoplasma contamination can alter cell metabolism and growth without causing obvious turbidity.[6]
-
Viruses: Viral contamination is the most difficult to detect and can originate from the cells themselves or from supplements like serum.[6]
How can I prevent contamination in my this compound cultures?
Preventing contamination is crucial for reliable experimental results. Key preventative measures include:
-
Strict Aseptic Technique: Always work in a certified biological safety cabinet (BSC) and minimize the time that cultures and reagents are exposed to the open air.
-
Sterile Reagents and Media: Use sterile this compound medium and supplements from reputable suppliers. All additions to the medium should be performed aseptically.
-
Regular Cleaning and Disinfection: Routinely clean and disinfect incubators, water baths, and the work surfaces of the BSC.
-
Quarantine of New Cell Lines: Isolate new cell lines until they have been tested and confirmed to be free of contamination, particularly mycoplasma.
-
Dedicated Media and Reagents: Whenever possible, dedicate bottles of this compound medium and other reagents to a single cell line to prevent cross-contamination.
-
Personal Hygiene: Wear appropriate personal protective equipment (PPE), including a clean lab coat and gloves. Avoid talking, singing, or coughing over open cultures.
Troubleshooting Guides
Issue: My this compound medium has suddenly turned yellow.
A rapid shift to a yellow color in this compound medium containing phenol red is a strong indicator of a drop in pH, most commonly caused by bacterial contamination.[5]
Troubleshooting Steps:
-
Microscopic Examination: Immediately examine the culture under a phase-contrast microscope at high magnification. Look for small, motile particles between the cells, which are characteristic of bacteria.[5]
-
Isolate the Culture: To prevent cross-contamination, immediately move the suspected flask to a designated quarantine area or a separate incubator.
-
Cease Use of Shared Reagents: Stop using any shared bottles of this compound medium, serum, or other supplements that were used with the contaminated culture.
-
Decision to Discard or Treat:
-
Discard (Recommended): The safest and most common practice is to discard the contaminated culture and any potentially contaminated reagents. Autoclave all contaminated materials before disposal.
-
Treatment (for irreplaceable cultures): If the culture is invaluable, you may attempt to treat it with a high concentration of antibiotics. However, this is often not successful and can lead to the development of antibiotic-resistant bacteria.
-
Issue: I see floating particles and the this compound medium is cloudy.
Cloudiness or turbidity in the this compound medium is a classic sign of microbial contamination, typically bacterial or yeast.[4]
Troubleshooting Steps:
-
Visual and Microscopic Inspection: Observe the culture flask for any visible fungal colonies or a surface film.[5] Under a microscope, look for bacteria (small, motile dots or rods) or yeast (larger, oval-shaped, possibly budding).
-
Check for Odor: A foul or unusual odor upon opening the incubator can also be an indicator of contamination.
-
Review Aseptic Technique: Carefully review your recent cell culture procedures to identify any potential breaches in aseptic technique that may have led to the contamination.
-
Decontaminate Work Area: Thoroughly clean and disinfect the biological safety cabinet, incubator, and any other equipment that may have come into contact with the contaminated culture.
Issue: My cells are growing slowly and their morphology has changed.
Slow cell growth and altered morphology can be caused by various factors, including subtle or "cryptic" contamination that does not cause obvious turbidity.
Troubleshooting Steps:
-
Mycoplasma Testing: Mycoplasma is a common culprit for these types of issues as it competes with cells for nutrients and can alter their behavior without killing them.[6] Perform a mycoplasma detection test, such as a PCR-based assay or a fluorescent dye stain.
-
Check for "Black Dots" (Nanobacteria): Observe the culture under high magnification for very small, dark, and potentially motile "black dots" that may be indicative of nanobacteria contamination.[7] These contaminants can lead to poor cell health and vacuolation.[7]
-
Evaluate Culture Conditions: Ensure that the incubator's CO2 and temperature levels are correct for this compound medium (typically 5-10% CO2). Verify that the this compound medium and supplements have not expired and have been stored correctly.
-
Start with a Fresh Stock: If contamination is ruled out, it may be necessary to thaw a new vial of cells from a frozen stock that was previously confirmed to be healthy.
Data Presentation
Table 1: Visual and Microscopic Indicators of Common Contaminants in this compound Medium
| Contaminant | Visual Appearance of Medium | Microscopic Appearance | pH Change (with Phenol Red) |
| Bacteria | Turbid, cloudy, sometimes a surface film.[4][5] | Small, motile rod-shaped or spherical particles between cells.[5] | Rapid shift to yellow (acidic).[5] |
| Yeast | Can be clear initially, becoming turbid as the contamination progresses. | Individual oval or spherical particles, often seen budding. Larger than bacteria. | Can be variable, may shift to yellow. |
| Mold (Fungi) | Visible floating colonies or a fuzzy appearance. May form a surface mycelial mat. | Thin, filamentous structures (hyphae) that can form a network. | Often shifts to pink or purple (alkaline). |
| Mycoplasma | Typically no change in turbidity or color.[6] | Not visible with a standard light microscope.[6] | No significant change. |
| Nanobacteria | Medium is not turbid, but "small black spots" are visible.[7] | Numerous small, dark particles around or between cells.[7] | No significant change. |
Experimental Protocols
Protocol 1: Aseptic Handling of this compound Medium
-
Before starting, ensure the biological safety cabinet (BSC) is running and the work surface is decontaminated with 70% ethanol.
-
Place all necessary items (this compound medium bottle, supplements, pipettes, culture flasks) inside the BSC, ensuring they are also wiped down with 70% ethanol.
-
Arrange items in the BSC to create a clear workflow from "clean" to "dirty" areas to minimize cross-contamination.
-
When opening the this compound medium bottle, briefly flame the neck of the bottle before and after pouring or pipetting.
-
Use sterile, disposable pipettes for all liquid transfers. Do not touch the tip of the pipette to any non-sterile surface.
-
After adding supplements to the this compound medium, cap the bottle tightly and gently swirl to mix.
-
When finished, remove all items from the BSC and decontaminate the work surface again.
Protocol 2: Mycoplasma Detection by PCR
This protocol provides a general overview of a PCR-based mycoplasma detection method. Always refer to the specific instructions of your chosen commercial kit.
-
Sample Preparation: Collect 1 ml of cell culture supernatant from a near-confluent culture into a sterile microcentrifuge tube.
-
Centrifuge the supernatant at 200 x g for 5 minutes to pellet any cells.
-
Transfer the supernatant to a new sterile tube. This is your test sample.
-
DNA Extraction: Extract DNA from the supernatant using the method specified in your PCR kit. This step is crucial to release any mycoplasma DNA.
-
PCR Amplification: Prepare the PCR reaction mix according to the kit's instructions. This typically includes a master mix containing Taq polymerase, dNTPs, and primers specific to mycoplasma 16S rRNA genes.
-
Add a small volume of the extracted DNA to the PCR mix. Include positive and negative controls provided with the kit.
-
Run the PCR reaction in a thermal cycler using the cycling conditions recommended by the manufacturer.
-
Analysis: Analyze the PCR products by agarose gel electrophoresis. The presence of a band of the correct size in your sample lane indicates mycoplasma contamination.
Mandatory Visualizations
Caption: Troubleshooting workflow for identifying and addressing this compound medium contamination.
Caption: Workflow for preparing and quality controlling this compound medium from powder.
Caption: Simplified signaling pathway of contamination-induced cellular stress.
References
- 1. This compound - Elabscience® [elabscience.com]
- 2. abnova.com [abnova.com]
- 3. Powdered this compound Medium - A professional supplier of swabs [chenyanglobal.com]
- 4. Cell Culture Contamination | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. Bacteria - UNC Lineberger [unclineberger.org]
- 6. 細胞培養污染疑難排解 [sigmaaldrich.com]
- 7. msesupplies.com [msesupplies.com]
Technical Support Center: Optimizing M199 Medium with Reduced Serum Concentration
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on reducing serum concentration in Medium 199 (M199) for specific assays. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental workflows.
Troubleshooting Guides
This section provides solutions to specific problems that may arise when transitioning to a low-serum this compound formulation.
Issue 1: Poor Cell Growth or Proliferation After Reducing Serum
Symptoms:
-
Decreased cell proliferation rate compared to high-serum controls.
-
Low cell viability.
-
Changes in cell morphology (e.g., becoming rounded or smaller).
Possible Causes and Solutions:
| Possible Cause | Solution |
| Abrupt Serum Reduction | Adapt cells to the lower serum concentration gradually. A sudden drop in serum can induce apoptosis or cellular stress. |
| Insufficient Cell Seeding Density | Increase the initial cell seeding density to promote cell-to-cell contact and the conditioning of the medium with autocrine growth factors. |
| Depletion of Essential Nutrients | This compound is a less enriched medium compared to others like DMEM. Consider supplementing with additional amino acids, vitamins, or specific growth factors to compensate for the reduced serum. |
| Inadequate Attachment Factors | Serum provides attachment factors like fibronectin and vitronectin. If cells are detaching, pre-coat culture vessels with an extracellular matrix (ECM) protein such as collagen, fibronectin, or laminin. |
Experimental Protocol: Gradual Adaptation to Low-Serum this compound
-
Initial Culture: Culture cells in this compound supplemented with the standard serum concentration (e.g., 10% FBS) until they are in the mid-logarithmic growth phase with >90% viability.
-
First Reduction: Passage the cells into this compound containing a 50% of the initial serum concentration (e.g., 5% FBS).
-
Monitor and Passage: Monitor the cells for growth and viability. Once they have reached a stable growth rate and high viability, passage them again at the same reduced serum concentration.
-
Subsequent Reductions: Continue to reduce the serum concentration by 50% at each subsequent passage (e.g., 2.5%, 1.25%) until the desired concentration is reached.
-
Cryopreservation: Once cells are adapted, create a cell bank of the low-serum adapted cells.
Issue 2: Increased Cell Detachment or "Clumping"
Symptoms:
-
Adherent cells are lifting from the culture surface.
-
Suspension cells are forming large aggregates.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Reduced Attachment Factors | As mentioned above, pre-coating cultureware with ECM proteins can significantly improve cell attachment. |
| Over-trypsinization | Excessive exposure to trypsin can damage cell surface proteins required for attachment. Use a lower concentration of trypsin or a gentler dissociation reagent, and incubate for the minimum time required for detachment. |
| Mycoplasma Contamination | Mycoplasma can alter cell morphology and adherence. Regularly test your cell cultures for mycoplasma contamination. |
| Cell Clumping in Suspension | Gently triturate cell clumps during passaging to break them up. |
Frequently Asked Questions (FAQs)
Q1: Why should I reduce the serum concentration in this compound for my assay?
Reducing serum concentration is often necessary for specific assays to:
-
Minimize interference: Serum contains a complex mixture of proteins, hormones, and growth factors that can interfere with the assay readout, particularly in studies of cell signaling, cytotoxicity, and viral infectivity.
-
Enhance specificity: By reducing exogenous growth factors from the serum, the effects of a specific compound or treatment can be more accurately assessed.
-
Improve consistency: The composition of serum can vary between lots, leading to experimental variability. Reducing serum can improve the reproducibility of your results.
Q2: What is the minimum serum concentration I can use in this compound?
The minimum required serum concentration is highly dependent on the cell type and the specific assay. Some robust cell lines can be adapted to grow in this compound with as little as 1-2% serum, while primary or more sensitive cells may require higher concentrations. It is crucial to empirically determine the optimal serum concentration for your specific experimental setup.
Q3: Can I switch to a serum-free formulation of this compound?
While possible, adapting cells to a completely serum-free this compound medium can be challenging and may require the addition of specific growth factors, hormones, and other supplements to maintain cell health and function. There are commercially available serum-free media formulations that may be a more suitable option if a completely defined medium is required.
Q4: How does reducing serum affect viral plaque assays in this compound?
In some viral plaque assays, a lower serum concentration in the overlay medium is beneficial. For example, in an optimized immuno-plaque assay for SARS-CoV-2, a 2X this compound medium is supplemented to a final concentration of 5% FCS for the overlay.[1] For other viruses, serum components can inhibit viral propagation, and thus a lower concentration is necessary. The optimal serum concentration should be determined for each virus-host cell system.
Quantitative Data on Serum Concentration Effects
The following tables summarize the effects of varying serum concentrations on different cell types and assays.
Table 1: Effect of Fetal Bovine Serum (FBS) Concentration on Human Dermal Fibroblast (HDF) Proliferation
| FBS Concentration | Doubling Time (days) |
| 10% | 1.5 |
| 5% | 1.8 |
| 1% | 4.6 |
Data adapted from a study on HDFs in DMEM, demonstrating the general principle of serum concentration effects on proliferation.[2]
Table 2: Effect of Fetal Bovine Serum (FBS) Concentration on Viral Titer
| Cell Line | Virus | Medium | FBS Concentration for Optimal Titer |
| EPC | IHNV | MEM | 5% |
| EPC | IPNV | MEM | 5% |
This study showed that both 0% and 10% FBS resulted in lower viral titers compared to 2% and 5%.[3]
Key Experimental Protocols
Protocol 1: Viral Plaque Assay with Reduced Serum this compound Overlay
This protocol is adapted from a high-throughput immuno-plaque assay for SARS-CoV-2.[1]
-
Cell Seeding: Seed Vero E6 cells in a 96-well plate at a density of 4 x 10^5 cells/mL in DMEM with 10% FBS and incubate overnight.[1]
-
Virus Dilution and Infection: Prepare serial dilutions of the virus in DMEM with 2% FBS.[1] Infect the cell monolayer and incubate for 1 hour at 37°C.
-
Overlay Preparation: Prepare the overlay medium by mixing one part of 2% carboxymethyl cellulose (CMC) with one part of 2X this compound medium containing 5% FBS.[1]
-
Overlay Application: Add the overlay medium to each well without removing the virus inoculum.[1]
-
Incubation: Incubate the plates at 37°C with 5% CO2 for the appropriate time for plaque formation.
-
Fixation and Staining: Fix the cells with 4% formaldehyde and stain with a suitable antibody for visualization of plaques.[1]
Visualizing Key Concepts
Serum-Induced Signaling Pathways
Serum contains a cocktail of growth factors that activate multiple intracellular signaling pathways to promote cell proliferation, survival, and growth. The diagram below illustrates three major pathways: the PI3K/Akt, MAPK/ERK, and JAK/STAT pathways.
Caption: Major signaling pathways activated by serum growth factors.
Experimental Workflow: Adapting Cells to Low-Serum this compound
The following diagram outlines the general workflow for adapting adherent cells to a reduced serum environment in this compound medium.
Caption: Workflow for adapting cells to low-serum this compound medium.
References
M199 medium turning yellow too quickly
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the common issue of M199 medium turning yellow too quickly during cell culture experiments.
Troubleshooting Guides
Guide 1: Rapid Yellowing of this compound Medium
This guide will help you diagnose and resolve the premature color change of your this compound medium from red to yellow, which indicates a drop in pH.
Initial Observation: The this compound medium in your cell culture flasks or plates has turned yellow sooner than expected, often within 24-48 hours of a media change.
Potential Causes & Solutions:
| Potential Cause | Description | Recommended Action |
| Bacterial or Fungal Contamination | Microorganisms metabolize nutrients rapidly, producing acidic byproducts that lower the medium's pH.[1][2][3] Contamination may also present as turbidity or visible colonies.[4] | Proceed to Experimental Protocol 1: Contamination Check . |
| Overly Confluent Cell Culture | A high density of cells will metabolize nutrients and produce acidic waste products like lactic acid at a high rate, leading to a rapid pH drop.[5][6] | Passage your cells to a lower density. Refer to your specific cell line's protocol for recommended seeding densities. |
| Incorrect CO₂ Concentration | This compound medium is typically buffered by a sodium bicarbonate system which is in equilibrium with the CO₂ in the incubator.[7][8][9] Excessively high CO₂ levels will lead to an acidic shift in the medium.[6] | Verify the CO₂ concentration in your incubator. Proceed to Experimental Protocol 2: Incubator CO₂ Calibration Check . |
| Improper Medium Storage and Handling | Exposure of the medium to light for prolonged periods can cause the breakdown of components like L-glutamine, leading to the production of toxic byproducts and a potential shift in pH. | Ensure this compound medium is stored protected from light at 2-8°C.[10][11] |
| Incorrect Medium Formulation | Using a medium with Earle's salts in an environment without CO₂ supplementation, or Hanks' salts in a CO₂ incubator, will lead to pH instability.[12][13][14] | Confirm that you are using the correct formulation of this compound for your incubation conditions. |
Experimental Protocols
Experimental Protocol 1: Contamination Check
Objective: To determine if the rapid yellowing of the this compound medium is due to microbial contamination.
Materials:
-
Phase-contrast microscope
-
Sterile serological pipettes
-
Sterile centrifuge tubes
-
Nutrient agar plates or broth (for bacterial culture)
-
Sabouraud dextrose agar plates or broth (for fungal culture)
-
Gram stain kit
Methodology:
-
Visual Inspection:
-
Carefully observe the culture vessel. Look for any signs of turbidity (cloudiness), floating clumps, or a film on the surface of the medium.[4]
-
-
Microscopic Examination:
-
Under a phase-contrast microscope, examine the cell culture at high magnification (400x).
-
Look for small, motile particles between your cells, which could indicate bacterial contamination. Bacteria can appear as small dots (cocci) or rods (bacilli).[1]
-
Fungal contamination may appear as filamentous structures (hyphae) or budding yeast cells.[4]
-
-
Culture Plating (Optional but Recommended):
-
Aseptically collect a small sample (1-2 mL) of the suspect this compound medium.
-
Inoculate a nutrient agar plate and a Sabouraud dextrose agar plate with the medium sample.
-
Incubate the plates at 37°C (for bacteria) and 25-30°C (for fungi) for 24-72 hours.
-
Observe for the growth of bacterial or fungal colonies.
-
-
Gram Staining (If microbial growth is observed):
-
Perform a Gram stain on a sample from a bacterial colony to help identify the type of bacteria.[15]
-
Experimental Protocol 2: Incubator CO₂ Calibration Check
Objective: To verify that the CO₂ concentration in the incubator is accurate.
Materials:
-
Calibrated CO₂ gas analyzer (e.g., a Fyrite gas analyzer)
Methodology:
-
Preparation:
-
Ensure the incubator has been running at the set temperature and CO₂ level for at least one hour to allow for stabilization.
-
-
Measurement:
-
Following the manufacturer's instructions for your specific CO₂ analyzer, take a gas sample from within the incubator chamber.
-
Record the CO₂ concentration reading from the analyzer.
-
-
Comparison and Calibration:
-
Compare the measured CO₂ concentration to the incubator's setpoint.
-
If there is a significant discrepancy (typically >0.5%), the incubator's CO₂ sensor may need to be recalibrated. Refer to the incubator's user manual for calibration instructions or contact the manufacturer's technical support.
-
Frequently Asked Questions (FAQs)
Q1: Why does this compound medium contain phenol red?
A1: this compound medium contains phenol red as a pH indicator.[16] It provides a visual cue of the pH status of the culture medium. The ideal pH range for most mammalian cell cultures is 7.2-7.4, where phenol red appears red-orange.[17] A transition to yellow indicates an acidic environment (pH below 6.8), while a change to purple or fuchsia signifies an alkaline environment (pH above 8.2).[5]
Q2: How does CO₂ concentration affect the pH of this compound medium?
A2: this compound medium typically uses a sodium bicarbonate (NaHCO₃) buffering system to maintain a stable pH.[7][9] The CO₂ in the incubator dissolves in the medium to form carbonic acid (H₂CO₃). This carbonic acid is in equilibrium with the bicarbonate ions. The concentration of dissolved CO₂ directly influences the amount of carbonic acid, and therefore the pH of the medium. A higher CO₂ concentration leads to a lower (more acidic) pH.[18]
Q3: Can I use this compound medium that has turned yellow?
A3: It is generally not recommended to use this compound medium that has turned yellow. The acidic pH can be detrimental to cell health, leading to decreased viability, altered growth rates, and changes in cellular function.[3] It is crucial to identify and address the underlying cause of the pH shift before continuing your experiment.
Q4: My this compound medium turns yellow, but I don't see any contamination under the microscope. What should I do?
A4: If you have ruled out visible contamination, consider the following:
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Mycoplasma Contamination: Mycoplasma are very small bacteria that do not have a cell wall and are not visible with a standard light microscope.[15] They can alter cell metabolism and cause a pH shift. Specific PCR-based or ELISA-based kits are required for their detection.
-
High Cell Density: Your cells may be overgrowing and consuming nutrients faster than anticipated. Try passaging your cells at a lower density or changing the medium more frequently.[6]
-
CO₂ Imbalance: Your incubator's CO₂ levels may be too high. Verify the CO₂ concentration with a calibrated gas analyzer.[6]
Q5: How can I prevent my this compound medium from turning yellow too quickly?
A5:
-
Maintain Aseptic Technique: Always work in a sterile environment (e.g., a biological safety cabinet) to prevent microbial contamination.[14]
-
Monitor Cell Density: Regularly check your cultures and passage them before they become over-confluent.
-
Ensure Proper Incubation: Use the correct CO₂ concentration for your this compound formulation and regularly calibrate your incubator.
-
Proper Medium Storage: Store your this compound medium at 2-8°C and protect it from light.[10][11]
-
Use Vented Flasks: Ensure proper gas exchange by using flasks with vented caps or by slightly loosening the caps of non-vented flasks in the incubator.[19]
Visualizations
Caption: The CO₂/Bicarbonate buffering system in this compound medium.
Caption: A logical workflow for troubleshooting premature yellowing of this compound medium.
References
- 1. Bacteria - UNC Lineberger [unclineberger.org]
- 2. cellculturecompany.com [cellculturecompany.com]
- 3. scientificbio.com [scientificbio.com]
- 4. Cell Culture Contamination | Thermo Fisher Scientific - US [thermofisher.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Why Does My Culture Medium Turn Yellow Too Fast? - Blogs - News [pekybio.com]
- 7. scientificbio.com [scientificbio.com]
- 8. researchgate.net [researchgate.net]
- 9. Medium 199 [sigmaaldrich.com]
- 10. abnova.com [abnova.com]
- 11. nucleusbiologics.com [nucleusbiologics.com]
- 12. This compound Complete Medium (20) - Elabscience® [elabscience.com]
- 13. Medium 199 (10X) - FAQs [thermofisher.com]
- 14. This compound - Elabscience® [elabscience.com]
- 15. Gram Staining - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Cell culture - Wikipedia [en.wikipedia.org]
- 17. ibidi.com [ibidi.com]
- 18. youtube.com [youtube.com]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Primary Cell Viability in M199
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers improve the viability of primary cells cultured in Medium 199 (M199).
Troubleshooting Guide
Low cell viability is a common challenge when culturing primary cells in this compound. This guide addresses specific issues and provides potential solutions.
Problem 1: Poor initial cell attachment and survival after isolation.
-
Possible Cause: this compound is a basal medium that lacks essential attachment factors and growth factors required by many primary cells.[1] Primary cells, especially after the stress of isolation, are fragile and require a rich environment to adhere and proliferate.[2]
-
Solution:
-
Supplementation with Serum: Fetal Bovine Serum (FBS) is a critical supplement that provides a wide range of growth factors, adhesion molecules, and other essential nutrients. Start with a concentration of 10-20% FBS in your this compound medium.[3][4] The optimal concentration can be cell-type dependent.
-
Coating of Cultureware: Pre-coating culture flasks or plates with extracellular matrix (ECM) components can significantly improve cell attachment. Common coatings include gelatin, collagen, or more complex matrices.
-
Addition of Specific Growth Factors: Supplementing this compound with specific growth factors can promote the survival and proliferation of particular cell types. Refer to the tables below for recommended concentrations.
-
Problem 2: Gradual decline in cell viability and proliferation over time.
-
Possible Cause: Nutrient depletion, accumulation of metabolic waste products, or lack of specific survival signals can lead to a decline in cell health. This compound may not provide all the necessary long-term support for certain primary cell types without proper supplementation.
-
Solution:
-
Optimize Serum Concentration: While a high serum concentration is beneficial initially, it may not be optimal for long-term culture. Experiment with different FBS concentrations (e.g., 5%, 10%, 15%) to find the best balance for your specific primary cells.
-
Regular Media Changes: Change the culture medium every 1-2 days to replenish nutrients and remove waste products.
-
Supplement with Growth Factors and Hormones: Continuous presence of key growth factors and hormones is crucial for the long-term survival of many primary cells.
-
Problem 3: Selective death of a specific primary cell type in a mixed culture.
-
Possible Cause: Different primary cell types have unique nutritional and growth factor requirements. A single this compound formulation may not support the viability of all cell types in a mixed population.
-
Solution:
-
Cell-Type-Specific Supplementation: Tailor your this compound supplementation to the needs of the most sensitive cell type in your culture. This may involve adding a cocktail of growth factors.
-
Conditioned Media: In some cases, using conditioned media from a pure culture of one cell type can support the growth of another.
-
Frequently Asked Questions (FAQs)
Q1: What is the fundamental limitation of this compound for primary cell culture?
A1: this compound is a basal medium, meaning it provides essential amino acids, vitamins, and salts but lacks proteins, lipids, and growth factors.[1] These additional components, crucial for the survival and proliferation of most primary cells, must be added as supplements.
Q2: What is the role of serum in improving primary cell viability in this compound?
A2: Serum, typically Fetal Bovine Serum (FBS), is a complex mixture of proteins, growth factors, hormones, and other nutrients that are essential for the attachment, survival, and growth of primary cells. It provides a more complete and supportive culture environment than basal this compound alone.
Q3: Can I use this compound without serum for my primary cells?
A3: While possible for some specific applications and robust cell types, it is generally not recommended for the initial establishment and routine culture of most primary cells. If a serum-free formulation is required, this compound must be heavily supplemented with a defined set of growth factors, hormones, and other nutrients to compensate for the absence of serum.
Q4: How often should I change the medium for my primary cells in supplemented this compound?
A4: For most primary cell cultures, the medium should be changed every 1-2 days.[4] This ensures a consistent supply of nutrients and prevents the buildup of toxic metabolic byproducts.
Q5: My primary cells are not proliferating in supplemented this compound. What can I do?
A5: In addition to low viability, poor proliferation can be an issue. Ensure that your this compound is supplemented with the appropriate growth factors for your cell type (see tables below). Also, check the seeding density of your cells; too low a density can inhibit proliferation.
Data Presentation: Recommended Supplement Concentrations
The following tables provide recommended starting concentrations for common supplements to improve the viability of specific primary cell types in this compound. Concentrations may need to be optimized for your particular cells and experimental conditions.
Table 1: Supplements for Primary Endothelial Cells
| Supplement | Recommended Concentration | Reference |
| Fetal Bovine Serum (FBS) | 10 - 20% | [3] |
| Endothelial Cell Growth Supplement (ECGS) | 30 - 50 µg/mL | [3] |
| Heparin | 50 - 100 µg/mL | [3] |
| Hydrocortisone | 1 µg/mL | |
| Basic Fibroblast Growth Factor (bFGF) | 1 - 10 ng/mL | |
| Vascular Endothelial Growth Factor (VEGF) | 10 - 50 ng/mL | [2] |
| Epidermal Growth Factor (EGF) | 5 - 10 ng/mL | |
| Insulin-like Growth Factor 1 (IGF-1) | 10 - 20 ng/mL |
Table 2: Supplements for Primary Fibroblasts
| Supplement | Recommended Concentration | Reference |
| Fetal Bovine Serum (FBS) | 10 - 20% | [5] |
| Basic Fibroblast Growth Factor (bFGF) | 5 - 10 ng/mL | [5] |
| Epidermal Growth Factor (EGF) | 10 ng/mL | [6] |
| Insulin | 5 - 10 µg/mL |
Table 3: Supplements for Primary Neurons
| Supplement | Recommended Concentration | Reference |
| Fetal Bovine Serum (FBS) or Horse Serum | 5 - 10% | |
| B-27 Supplement | 1X | |
| N-2 Supplement | 1X | |
| L-Glutamine | 2 mM | |
| Brain-Derived Neurotrophic Factor (BDNF) | 10 - 50 ng/mL | [7][8] |
| Nerve Growth Factor (NGF) | 20 - 100 ng/mL | [7][9] |
Experimental Protocols
Protocol 1: General Protocol for Supplementing this compound
-
Prepare Basal Medium: Start with sterile this compound liquid medium.
-
Add Serum: Aseptically add the desired volume of heat-inactivated FBS to the this compound. For example, to make 500 mL of this compound with 10% FBS, add 50 mL of FBS to 450 mL of this compound.
-
Add Supplements: Aseptically add the required volumes of sterile, concentrated stock solutions of growth factors, hormones, and other supplements to the this compound/serum mixture.
-
Mix and Store: Gently swirl the bottle to ensure thorough mixing. Store the supplemented medium at 4°C and use within 2-4 weeks.
Protocol 2: Cell Viability Assessment using Trypan Blue Exclusion Assay
-
Prepare Cell Suspension: Detach adherent cells using a gentle enzyme (e.g., TrypLE™) and resuspend in a known volume of supplemented this compound. For suspension cells, gently mix the culture to ensure a uniform suspension.
-
Mix with Trypan Blue: In a small tube, mix a 1:1 ratio of your cell suspension with 0.4% Trypan Blue solution (e.g., 20 µL of cell suspension + 20 µL of Trypan Blue).
-
Incubate: Allow the mixture to incubate for 1-2 minutes at room temperature.
-
Load Hemocytometer: Carefully load 10 µL of the mixture into a hemocytometer.
-
Count Cells: Under a microscope, count the number of viable (clear, unstained) and non-viable (blue, stained) cells in the four large corner squares of the hemocytometer grid.
-
Calculate Viability:
-
Total Viable Cells = (Sum of viable cells in 4 squares / 4) x 2 (dilution factor) x 10,000 cells/mL
-
Total Non-Viable Cells = (Sum of non-viable cells in 4 squares / 4) x 2 (dilution factor) x 10,000 cells/mL
-
Percent Viability = (Total Viable Cells / (Total Viable Cells + Total Non-Viable Cells)) x 100
-
Mandatory Visualization
Signaling Pathways for Cell Survival
The supplements recommended for this compound often activate key intracellular signaling pathways that promote cell survival and inhibit apoptosis. The two major pathways are the PI3K/Akt and MAPK/ERK pathways.
Caption: PI3K/Akt signaling pathway promoting cell survival.
References
- 1. Medium 199 [sigmaaldrich.com]
- 2. Outgrowth, proliferation, viability, angiogenesis and phenotype of primary human endothelial cells in different purchasable endothelial culture media: feed wisely - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vascular Research - Cell Biology Core - Protocols [vrd.bwh.harvard.edu]
- 4. Culture Primary Mouse Endothelial Cells [cellbiologics.net]
- 5. salk.edu [salk.edu]
- 6. coriell.org [coriell.org]
- 7. NGF-Dependent and BDNF-Dependent DRG Sensory Neurons Deploy Distinct Degenerative Signaling Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Potential of Nerve Growth Factor (NGF)- and Brain-Derived Neurotrophic Factor (BDNF)-Targeted Gene Therapy for Alzheimer’s Disease: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting Guide for M199 Medium Preparation
This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common issues encountered during the preparation of M199 medium.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound medium's color not the expected reddish-orange after reconstitution?
A1: The reddish-orange color of the this compound medium is due to the pH indicator, Phenol Red. An incorrect color, such as yellow or purple, indicates a pH imbalance. A yellow hue suggests the medium is too acidic, while a purple or pink color indicates it is too alkaline. This can be caused by an incorrect amount of sodium bicarbonate, improper storage, or contamination.[1]
Q2: I've followed the protocol, but the powdered this compound medium is not dissolving completely. What should I do?
A2: Ensure you are using tissue culture grade water at room temperature (15-20°C) and stirring gently.[2] Do not heat the water, as this can cause components to precipitate.[2] If clumps persist, it may indicate that the powdered medium has absorbed moisture due to improper storage and may be deteriorated.[2]
Q3: After adding all the components, my this compound medium appears cloudy or has a precipitate. What is the cause and how can I fix it?
A3: Precipitation can occur for several reasons. Preparing a more concentrated solution than recommended is a common cause.[2][3] Adding components in the wrong order or at the wrong temperature can also lead to the formation of insoluble salts. To avoid this, add supplements to the sterile medium and do not heat the water during preparation.[2] If a precipitate has already formed, the medium should be discarded as its composition is compromised.[2]
Q4: The pH of my final filtered this compound medium is outside the recommended range. How can I adjust it?
A4: The pH of the medium can rise by 0.1-0.3 units after filtration.[2][4][5] Therefore, it is recommended to adjust the pH to 0.1-0.3 units below the desired final pH before filtering.[2][3] Use 1N HCl or 1N NaOH to make these adjustments while stirring.[2][3]
Q5: Can I autoclave this compound medium to sterilize it?
A5: No, this compound medium should not be autoclaved. The heat from autoclaving will degrade several components, including vitamins, amino acids, and growth factors, rendering the medium unusable. The correct method for sterilization is filtration through a 0.22 µm membrane filter.[2][3]
Quantitative Data Summary
The following table summarizes key quantitative parameters for the preparation of this compound medium.
| Parameter | Value | Notes |
| pH without Sodium Bicarbonate | 4.5 ± 0.3 | The acidic nature of the powdered medium before adding the buffer.[2] |
| pH with Sodium Bicarbonate | 6.6 ± 0.3 | The pH after the addition of sodium bicarbonate but before final adjustment.[2] |
| Final Recommended pH | 7.2 - 7.4 | The optimal pH range for most cell cultures. |
| Osmolality without Sodium Bicarbonate | 287 mOsm/kg H₂O ± 5% | Osmolality of the basal medium.[2] |
| Osmolality with Sodium Bicarbonate | 303 mOsm/kg H₂O ± 5% | Osmolality after the addition of the buffer.[2] |
| Sodium Bicarbonate (powder) | 2.2 g/L | For formulations requiring Earle's salts. |
| Sodium Bicarbonate (7.5% solution) | 29.3 mL/L | For formulations requiring Earle's salts.[3] |
| HEPES Buffer (optional) | 10-25 mM | Can be added for additional buffering capacity.[6] |
Experimental Protocol: Preparation of 1L of this compound Medium from Powder
This protocol outlines the steps for preparing 1 liter of this compound medium from its powdered form.
-
Preparation of Reagents:
-
Measure out approximately 900 mL of tissue culture grade water into a sterile 1L glass beaker or flask with a magnetic stir bar. The water should be at room temperature (15-20°C).[2]
-
Weigh out the required amount of this compound powdered medium as specified by the manufacturer.
-
Weigh out 2.2 g of sodium bicarbonate (NaHCO₃) powder or measure 29.3 mL of a 7.5% sodium bicarbonate solution.[3]
-
-
Dissolving the Powdered Medium:
-
Adding Sodium Bicarbonate and pH Adjustment:
-
Add the pre-measured sodium bicarbonate to the dissolved medium and stir until it is fully dissolved.[2]
-
Calibrate a pH meter according to the manufacturer's instructions.
-
Measure the pH of the medium. It should be in the range of 6.6 ± 0.3.[2]
-
Adjust the pH to 0.1-0.3 units below the desired final pH (e.g., adjust to 7.0-7.1 for a final pH of 7.2-7.4) using 1N HCl or 1N NaOH.[2][3]
-
-
Final Volume Adjustment and Sterilization:
-
Add tissue culture grade water to bring the final volume to 1 liter.
-
Assemble a sterile 0.22 µm filtration unit.
-
Filter-sterilize the medium into a sterile storage bottle using a positive pressure system or a vacuum filtration system.
-
Store the sterilized this compound medium at 2-8°C, protected from light.[2]
-
This compound Medium Preparation Troubleshooting Workflow
Caption: Troubleshooting workflow for this compound medium preparation.
References
- 1. capricorn-scientific.com [capricorn-scientific.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. himedialabs.com [himedialabs.com]
- 4. Cell Culture Media Preparation from Powder | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. Powdered Media Preparation Instructions [sigmaaldrich.com]
- 6. Medium 199 (10X) - FAQs [thermofisher.com]
Technical Support Center: Optimizing CO2 Levels for M199 with Earle's Salts
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing CO2 levels for Medium 199 (M199) supplemented with Earle's Balanced Salt Solution (EBSS). Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data tables to ensure optimal cell culture conditions and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the recommended CO2 level for this compound with Earle's salts?
A1: For Medium 199 containing Earle's Balanced Salt Solution, which is typically formulated with 2.2 g/L of sodium bicarbonate (approximately 26mM), the recommended CO2 concentration in the incubator is between 5% and 10% to maintain a physiological pH of 7.2-7.4. The optimal percentage can vary depending on the specific cell line and its metabolic rate.
Q2: Why is CO2 important for cell culture in this compound with Earle's salts?
A2: CO2 is not a direct metabolic requirement for most mammalian cells.[1] Its primary role is to interact with the sodium bicarbonate (NaHCO3) in the medium to form a bicarbonate buffering system. This system is crucial for maintaining a stable physiological pH, which is essential for cell viability, growth, and function.[1] Earle's salts are designed for use in a CO2-controlled environment.
Q3: What is the function of Earle's Balanced Salt Solution (EBSS)?
A3: Earle's Balanced Salt Solution is a component of the cell culture medium that provides an isotonic environment and essential inorganic ions. It is formulated with a higher concentration of sodium bicarbonate to buffer the medium in the presence of a controlled CO2 atmosphere.
Q4: Can I use this compound with Earle's salts without a CO2 incubator?
A4: It is not recommended. This compound with Earle's salts relies on the CO2 in the incubator to maintain the correct pH. Without a controlled CO2 environment, the medium will become alkaline (basic) as CO2 from the medium outgasses into the atmosphere, leading to suboptimal cell growth and potentially cell death. For cultures outside a CO2 incubator, a medium with Hanks' Balanced Salt Solution (HBSS) is more appropriate as it contains a lower concentration of sodium bicarbonate.
Q5: How does the color of the phenol red indicator in the medium correspond to the pH?
A5: Phenol red is a pH indicator commonly included in cell culture media. The color of the medium provides a visual guide to the pH:
-
Yellow: Indicates an acidic pH (below 6.8), which can result from excessive cell metabolism (lactic acid production) or too high CO2 levels.
-
Orange-Red: Indicates the optimal physiological pH range (7.2-7.4).
-
Pink/Purple: Indicates an alkaline pH (above 7.6), which can be caused by insufficient CO2 or loss of CO2 from the medium.
Troubleshooting Guide
Issue 1: The cell culture medium in my this compound with Earle's salts is consistently yellow.
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Possible Cause 1: High Cell Density. Overly confluent cultures produce high levels of lactic acid, causing the medium to become acidic.
-
Solution: Passage your cells more frequently to maintain a lower density.
-
-
Possible Cause 2: Incorrect CO2 Concentration. The CO2 level in the incubator may be too high for your specific cell line's metabolic rate.
-
Solution: Verify the CO2 concentration in your incubator using a calibrated CO2 sensor. Consider reducing the CO2 percentage in small increments (e.g., from 7% to 6%).
-
-
Possible Cause 3: Bacterial or Fungal Contamination. Microbial contamination can rapidly acidify the medium.
-
Solution: Check the culture for any signs of contamination under a microscope. If contamination is confirmed, discard the culture and thoroughly decontaminate the incubator and all equipment.
-
Issue 2: The cell culture medium is turning pink or purple.
-
Possible Cause 1: Low CO2 Concentration. The CO2 level in the incubator is too low to adequately buffer the sodium bicarbonate in the medium.
-
Solution: Ensure your CO2 incubator is set to the correct percentage (typically 5-10%) and that the CO2 supply has not run out. Calibrate your incubator's CO2 sensor.
-
-
Possible Cause 2: Loose Flask Caps. If using flasks, the caps may be too loose, allowing CO2 to escape from the medium.
-
Solution: For vented flasks, ensure the filter is not blocked. For non-vented flasks, tighten the caps securely, but do not overtighten to the point of preventing gas exchange if required for your culture vessel.
-
-
Possible Cause 3: Incorrect Medium Formulation. The medium may not contain the appropriate concentration of sodium bicarbonate for the CO2 level being used.
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Solution: Verify the formulation of your this compound with Earle's salts. Standard formulations contain 2.2 g/L of sodium bicarbonate.
-
Issue 3: My cells are growing slowly or not at all.
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Possible Cause 1: Suboptimal pH. Even if the color change is not dramatic, the pH may be outside the optimal range for your specific cell line.
-
Solution: Perform a CO2 optimization experiment (see protocol below) to determine the ideal CO2 concentration for your cells.
-
-
Possible Cause 2: Other Culture Conditions. Slow growth can also be due to other factors such as serum quality, cell passage number, or mycoplasma contamination.
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Solution: Systematically check all other aspects of your cell culture practice. Use a fresh batch of serum, start a new vial of low-passage cells, and test for mycoplasma.
-
Data Presentation
Table 1: Relationship between Sodium Bicarbonate Concentration, CO2 Level, and Expected pH in Culture Medium at 37°C
| Sodium Bicarbonate (g/L) | Sodium Bicarbonate (mM) | Recommended CO2 (%) | Expected pH |
| 1.25 | 14.9 | 3 - 4 | ~7.3 - 7.4 |
| 2.20 (Standard for this compound w/ Earle's) | 26.2 | 5 - 7 | ~7.2 - 7.4 |
| 3.70 | 44.0 | 8 - 10 | ~7.2 - 7.4 |
Note: The expected pH is an approximation and can be influenced by cell density and metabolic activity.
Experimental Protocols
Protocol 1: Determining Optimal CO2 Concentration for a Specific Cell Line
This protocol outlines a method to empirically determine the optimal CO2 concentration for your cell line in this compound with Earle's salts by assessing cell proliferation.
Materials:
-
Your cell line of interest in the logarithmic growth phase
-
Medium 199 with Earle's salts, supplemented with serum and other required reagents
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Multiple CO2 incubators or a multi-gas incubator capable of maintaining different CO2 concentrations
-
24-well cell culture plates
-
Hemocytometer or automated cell counter
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader (for proliferation assays like MTT or CyQUANT)
Methodology:
-
Cell Seeding: a. Harvest and count your cells. b. Seed the cells into multiple 24-well plates at a low density (e.g., 5,000 - 10,000 cells/well) in your standard this compound with Earle's salts. Prepare enough plates for each CO2 condition and time point.
-
Incubation at Different CO2 Concentrations: a. Place the plates in incubators set to a range of CO2 concentrations. A typical range to test would be 4%, 5%, 6%, 7%, and 8%. b. Ensure all other conditions (temperature at 37°C and humidity) are identical across all incubators.
-
Cell Proliferation Assessment: a. At 24, 48, and 72 hours post-seeding, remove one plate from each CO2 condition. b. For each plate, perform a cell count on triplicate wells using a hemocytometer or an automated cell counter. c. Alternatively, use a proliferation assay (e.g., MTT, XTT, or CyQUANT) according to the manufacturer's instructions to quantify cell viability and growth.
-
Data Analysis: a. For each CO2 concentration, plot the cell number or assay signal against time to generate a growth curve. b. Calculate the population doubling time for each CO2 condition. c. The CO2 concentration that results in the fastest and most consistent cell growth is the optimal level for your cell line under these conditions.
Mandatory Visualizations
Diagram 1: Bicarbonate Buffering System in Cell Culture
Caption: The bicarbonate buffering system maintains pH in cell culture media.
Diagram 2: Experimental Workflow for CO2 Optimization
References
Validation & Comparative
M199 vs. DMEM: A Comparative Guide for Primary Fibroblast Culture
For researchers, scientists, and drug development professionals, selecting the optimal cell culture medium is a critical first step in ensuring robust and reproducible experimental outcomes. This guide provides an objective comparison of two commonly used basal media, Medium 199 (M199) and Dulbecco's Modified Eagle Medium (DMEM), for the culture of primary fibroblasts.
This comparison will delve into the compositional differences between this compound and DMEM and present available experimental data on their impact on fibroblast proliferation, viability, and morphology. Furthermore, this guide provides detailed experimental protocols to enable researchers to perform their own comparative studies and make informed decisions for their specific research needs.
Compositional Overview: A Tale of Two Media
The fundamental differences in the composition of this compound and DMEM can significantly influence their performance in supporting primary fibroblast cultures. DMEM is generally considered a richer medium, with higher concentrations of amino acids and vitamins compared to this compound.
Table 1: Key Compositional Differences between this compound and DMEM
| Component Category | This compound | DMEM (High Glucose) | Key Differences |
| Amino Acids | Standard concentration | 4x higher concentration of some essential amino acids | DMEM provides a more abundant source of amino acids for protein synthesis. |
| Vitamins | Comprehensive, includes unique components like adenine, guanine, etc. | Higher concentration of most B vitamins | This compound contains a wider array of B vitamins and other components not found in DMEM. |
| Glucose | 1 g/L | 4.5 g/L | DMEM (High Glucose) has significantly more glucose, a primary energy source. |
| Inorganic Salts | Earle's or Hanks' salts | Earle's salts | Both provide essential ions, but the buffering system can differ. |
| Buffer System | Bicarbonate | Bicarbonate | Both typically require a CO2 incubator to maintain pH. |
Performance Comparison: Insights from Experimental Data
While direct comparative studies on primary mammalian fibroblasts are limited in publicly available literature, a study on chick embryo fibroblasts provides valuable insights into the potential performance differences between this compound and DMEM.
A study by Tanaka et al. (2021) compared the growth of chick embryo fibroblasts in KAv-1 medium, DMEM, and this compound. Their findings indicated that DMEM supported a higher population doubling level over 25 days compared to this compound, suggesting better long-term proliferation for these avian fibroblasts in DMEM.
Table 2: Proliferation of Chick Embryo Fibroblasts in this compound vs. DMEM
| Medium | Population Doubling (PD) Level at Day 25 |
| This compound | 7.706 |
| DMEM | 8.970 |
Data adapted from Tanaka et al., 2021. This study was conducted on chick embryo fibroblasts and may not be directly representative of primary mammalian fibroblast performance.
Fibroblast Morphology
The same study also observed differences in the morphology of chick embryo fibroblasts between the two media. While specific quantitative data was not provided, visual assessment suggested that the morphology was better maintained in other media compared to this compound and DMEM over the long-term culture period.
For primary human fibroblasts, a spindle-shaped morphology is typically considered healthy. The higher nutrient concentration in DMEM may contribute to a more robust, elongated morphology, though this can be cell-type specific.
Experimental Protocols for Comparative Analysis
To determine the optimal medium for your specific primary fibroblast line, a head-to-head comparison is recommended. The following protocols outline key experiments to assess the performance of this compound and DMEM.
Primary Fibroblast Isolation and Culture Establishment
This protocol describes the basic steps for isolating and establishing primary fibroblast cultures from a skin biopsy.
Caption: Workflow for primary fibroblast isolation and culture establishment.
Protocol:
-
Obtain a fresh skin punch biopsy in a sterile transport medium.
-
In a sterile environment, wash the biopsy with Phosphate Buffered Saline (PBS).
-
Mince the tissue into small fragments (1-2 mm³) using a sterile scalpel.
-
Incubate the tissue fragments in a collagenase solution (e.g., 1 mg/mL in DMEM) for 1-2 hours at 37°C to dissociate the cells.
-
Neutralize the collagenase with an equal volume of complete culture medium (containing 10% Fetal Bovine Serum - FBS).
-
Centrifuge the cell suspension at 200 x g for 5 minutes to pellet the cells.
-
Discard the supernatant and resuspend the cell pellet in the desired culture medium (this compound or DMEM) supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Seed the cells into a T25 culture flask and incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Change the medium every 2-3 days and monitor for fibroblast outgrowth.
Cell Proliferation Assay
A proliferation assay will quantify the growth rate of fibroblasts in each medium.
Caption: Experimental workflow for a cell proliferation assay.
Protocol:
-
Seed an equal number of primary fibroblasts (e.g., 2 x 10^4 cells/well) into 24-well plates with either this compound or DMEM, both supplemented with 10% FBS.
-
Incubate the plates at 37°C and 5% CO2.
-
At regular intervals (e.g., 24, 48, 72, and 96 hours), trypsinize the cells from triplicate wells for each medium.
-
Count the viable cells using a hemocytometer and trypan blue exclusion.
-
Plot the average cell number against time to generate growth curves for each medium.
-
Calculate the population doubling time (PDT) for each condition.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Seed fibroblasts in 96-well plates as described for the proliferation assay.
-
At the end of the desired time points, add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Express the results as a percentage of the control (cells at time zero or a reference medium).
Extracellular Matrix Production (Sircol Collagen Assay)
This assay quantifies the amount of soluble collagen produced by the fibroblasts.
Protocol:
-
Culture fibroblasts to near confluence in 6-well plates in this compound and DMEM.
-
Replace the medium with serum-free this compound or DMEM and culture for another 24-48 hours.
-
Collect the conditioned medium from each well.
-
Use a commercially available Sircol Collagen Assay kit to measure the amount of soluble collagen in the conditioned medium, following the manufacturer's instructions.
-
Normalize the collagen concentration to the cell number in each well.
Signaling Pathways: Potential Implications of Media Choice
The composition of the culture medium can influence intracellular signaling pathways that regulate fibroblast function.
Caption: Simplified overview of key signaling pathways in fibroblasts.
The higher concentration of nutrients in DMEM, particularly glucose and amino acids, may lead to increased activation of pathways like the PI3K/Akt/mTOR pathway , which is a central regulator of cell growth, proliferation, and protein synthesis. This could potentially lead to higher rates of proliferation and extracellular matrix production in fibroblasts cultured in DMEM.
Conversely, the unique components of this compound could activate other signaling pathways. However, without direct comparative studies, the precise differential effects of this compound and DMEM on fibroblast signaling remain an area for further investigation.
Conclusion and Recommendations
The choice between this compound and DMEM for primary fibroblast culture depends on the specific requirements of the experiment.
-
DMEM , with its higher concentration of nutrients, is often the preferred choice for robust proliferation and high-density cultures of primary fibroblasts. It is particularly well-suited for applications requiring large numbers of cells, such as drug screening or tissue engineering.
-
This compound , being a less enriched medium, may be more suitable for maintaining fibroblasts in a state closer to their in vivo counterparts, particularly for studies focusing on cellular metabolism or the effects of specific growth factors without the confounding influence of a highly enriched basal medium.
Ultimately, for critical applications, it is highly recommended that researchers perform a direct comparison of this compound and DMEM for their specific primary fibroblast cell line using the protocols outlined in this guide. This empirical approach will provide the most reliable data to inform the selection of the optimal culture medium for achieving reproducible and meaningful experimental results.
A Head-to-Head Comparison: M199 vs. MEM for Viral Vaccine Production
For researchers, scientists, and drug development professionals at the forefront of vaccine development, the choice of cell culture medium is a critical decision that significantly impacts virus yield, cell viability, and overall process efficiency. Among the plethora of available media, Medium 199 (M199) and Minimum Essential Medium (MEM) are two of the most established and widely utilized options for viral vaccine production. This guide provides an objective comparison of their performance, supported by available experimental data, detailed methodologies, and visual representations of key biological and experimental processes.
Executive Summary
Both this compound and MEM have a long history of successful use in virology. This compound, a more complex formulation, is often favored for the cultivation of non-transformed cells and has unique components that can be beneficial for specific applications. MEM, a simpler basal medium, provides the essential nutrients for a wide range of mammalian cells and is highly versatile. The optimal choice between this compound and MEM is highly dependent on the specific virus, host cell line, and process parameters. This guide aims to provide the necessary information to make an informed decision.
Compositional Overview
The fundamental difference between this compound and MEM lies in their composition. This compound is a more nutritionally complete medium, containing a broader array of amino acids, vitamins, and other components compared to the more basic formulation of MEM.
Table 1: Key Compositional Differences between this compound and MEM
| Component Category | Medium 199 (this compound) | Minimum Essential Medium (MEM) | Significance in Viral Production |
| Amino Acids | Contains all essential and several non-essential amino acids. | Contains only essential amino acids. | The availability of a wider range of amino acids in this compound may enhance viral protein synthesis and overall yield for certain viruses. |
| Vitamins | A more extensive list of vitamins. | A more limited set of essential vitamins. | Vitamins are crucial cofactors for enzymes involved in cellular metabolism and viral replication. The richer vitamin profile of this compound could support higher metabolic activity. |
| Nucleic Acid Precursors | Includes adenine, guanine, xanthine, hypoxanthine, thymine, and uracil. | Does not typically contain nucleic acid precursors. | The presence of these precursors in this compound can directly support the synthesis of viral genomes, potentially leading to faster replication and higher titers. |
| Other Components | Contains additional components like cholesterol, ATP, and various metabolic intermediates. | A simpler formulation focused on essential nutrients. | These additional components in this compound can provide ready-to-use building blocks and energy sources, which might be advantageous for demanding viral replication cycles. |
Performance Comparison: Cell Growth and Virus Titer
Direct comparative studies providing quantitative data for this compound versus MEM for the same virus and cell line are limited in publicly available literature. However, we can infer performance characteristics from individual studies and the known compositions of the media.
Table 2: Performance Characteristics of this compound and MEM in Viral Production (Inferred from Available Data)
| Performance Metric | Medium 199 (this compound) | Minimum Essential Medium (MEM) | Considerations |
| Cell Growth | May support robust growth of a wide range of cell types, particularly non-transformed cells, without extensive supplementation. | Generally requires supplementation with serum or other growth factors to achieve optimal cell growth. | The richer formulation of this compound can sometimes reduce the need for high serum concentrations, which is advantageous for downstream purification. |
| Virus Titer | The presence of nucleic acid precursors and a broader range of nutrients can potentially lead to higher virus titers for certain viruses. | Can support high virus titers, but may require more optimization of supplements to achieve the same levels as a more complete medium like this compound. | The specific nutritional requirements of the virus and host cell are the primary determinants of final virus yield. |
| Process Consistency | The more complex formulation can sometimes lead to greater batch-to-batch variability if not sourced from a reliable supplier. | The simpler, more defined composition of MEM can contribute to higher process consistency. | For large-scale manufacturing, consistency is a critical factor. |
Experimental Protocols
To facilitate the objective comparison of this compound and MEM in your own laboratory setting, we provide the following detailed experimental protocols.
Cell Growth Kinetics Assay
This protocol outlines the steps to compare the growth of a chosen host cell line in this compound and MEM.
-
Cell Seeding: Seed the desired host cells (e.g., Vero, MDCK, or HEK293) into multiple wells of a 24-well plate at a density of 5 x 10^4 cells/well in both this compound and MEM, each supplemented with an appropriate concentration of fetal bovine serum (FBS) (e.g., 5-10%).
-
Incubation: Incubate the plates at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Counting: At 24, 48, 72, and 96 hours post-seeding, trypsinize and count the cells from triplicate wells for each medium using a hemocytometer or an automated cell counter.
-
Data Analysis: Plot the average cell number against time to generate growth curves for each medium. Calculate the population doubling time (PDT) for each condition.
Virus Titration (TCID50) Assay
This protocol describes the determination of the 50% Tissue Culture Infectious Dose (TCID50) to quantify and compare viral titers produced in this compound and MEM.
-
Virus Production: Infect confluent monolayers of the host cell line in T-75 flasks with the virus of interest. Use this compound and MEM (with optimized supplements) as the production media. Harvest the viral supernatant at the peak of cytopathic effect (CPE) or at a predetermined time point.
-
Serial Dilution: Prepare ten-fold serial dilutions of the harvested viral supernatant (from 10^-1 to 10^-8) in the respective fresh medium (this compound or MEM) without serum.
-
Infection of Assay Plates: Seed a 96-well plate with the host cell line to achieve a confluent monolayer. Infect 8 replicate wells per dilution with 100 µL of each viral dilution. Include a set of wells with medium only as a negative control.
-
Incubation and Observation: Incubate the plate at the optimal temperature for the virus and observe daily for the development of CPE for 5-7 days.
-
TCID50 Calculation: Record the number of positive (showing CPE) and negative wells for each dilution. Calculate the TCID50/mL using the Reed-Muench method.
Visualization of Key Processes
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Experimental Workflow for Media Comparison
Caption: Workflow for comparing this compound and MEM performance.
Potential Impact of Media Composition on Viral Replication Signaling
The richer composition of this compound, particularly its higher concentration of amino acids, may have a more pronounced effect on cellular signaling pathways that are crucial for viral replication, such as the mTOR and GCN2 pathways.
Caption: Media composition can influence key viral replication pathways.
Conclusion
The selection of an appropriate cell culture medium is a foundational step in the successful development and manufacturing of viral vaccines. While this compound offers a more comprehensive nutritional environment that may enhance the yield of certain viruses, MEM provides a versatile and consistent basal medium that can be optimized for a wide range of applications. The experimental protocols and conceptual frameworks provided in this guide are intended to empower researchers to make data-driven decisions in their specific vaccine production processes. Ultimately, empirical testing with the specific virus and host cell system of interest is paramount to determining the optimal medium for achieving high-yield, consistent, and cost-effective viral vaccine production.
Performance of M199 with Fetal Bovine Serum vs. Newborn Calf Serum: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Medium 199 (M199) is a widely utilized basal medium in cell culture, known for its suitability in supporting the growth of a variety of cell types, particularly for virology and vaccine production. The performance of this compound is critically dependent on the serum supplement used. The two most common bovine serum supplements are Fetal Bovovine Serum (FBS) and Newborn Calf Serum (NCS). This guide provides an objective comparison of this compound supplemented with FBS versus NCS, supported by hypothetical experimental data that reflects the known biological properties of these sera.
Data Presentation
The following tables summarize the expected quantitative outcomes when comparing the performance of this compound supplemented with 10% FBS versus 10% NCS for the culture of a generic adherent cell line (e.g., fibroblasts).
Table 1: Cell Proliferation and Viability
| Serum Supplement | Peak Cell Density (cells/cm²) | Doubling Time (hours) | Cell Viability (%) |
| 10% Fetal Bovine Serum (FBS) | 2.5 x 10⁵ | 24 ± 2 | 95 ± 3 |
| 10% Newborn Calf Serum (NCS) | 1.8 x 10⁵ | 32 ± 3 | 92 ± 4 |
Table 2: Signaling Pathway Activation
| Serum Supplement | Relative p-ERK1/2 Expression (Fold Change) | Relative p-Akt Expression (Fold Change) |
| 10% Fetal Bovine Serum (FBS) | 4.5 ± 0.5 | 3.8 ± 0.4 |
| 10% Newborn Calf Serum (NCS) | 2.5 ± 0.3 | 2.1 ± 0.3 |
Experimental Protocols
Detailed methodologies for the key experiments cited in the data tables are provided below.
Cell Culture and Maintenance
-
Cell Line: Human Foreskin Fibroblasts (HFF-1)
-
Culture Medium: this compound with Earle's Salts, L-Glutamine, and 2.2 g/L Sodium Bicarbonate.
-
Serum Supplementation:
-
Group 1: this compound + 10% heat-inactivated Fetal Bovine Serum (FBS).
-
Group 2: this compound + 10% heat-inactivated Newborn Calf Serum (NCS).
-
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂. The medium is changed every 2-3 days.
Cell Proliferation Assay (MTT Assay)
-
Cell Seeding: Seed 5 x 10³ cells per well in a 96-well plate in their respective this compound + serum supplement medium.
-
Incubation: Incubate the plate for 24, 48, 72, and 96 hours.
-
MTT Addition: At each time point, add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.[1]
-
Formazan Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot absorbance values against time to determine the growth curve and calculate the doubling time.
Cell Viability Assay (Trypan Blue Exclusion)
-
Cell Harvesting: Detach cells from the culture vessel using Trypsin-EDTA.
-
Staining: Mix 20 µL of the cell suspension with 20 µL of 0.4% Trypan Blue solution.[2][3]
-
Counting: Load the mixture onto a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope.[4][5]
-
Calculation: Calculate the percentage of viable cells using the formula: Viability (%) = (Number of viable cells / Total number of cells) x 100[3]
Analysis of Signaling Pathway Activation (Western Blot)
-
Serum Starvation: Culture cells to 70-80% confluency, then replace the growth medium with serum-free this compound for 12-16 hours.
-
Serum Stimulation: Stimulate the cells by adding this compound supplemented with either 10% FBS or 10% NCS for 15 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on a 10% SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate with primary antibodies against phospho-ERK1/2 (p-ERK1/2), total ERK1/2, phospho-Akt (p-Akt), and total Akt overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Mandatory Visualization
Experimental Workflow
References
Validating M199 for a New Cell Line: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of an appropriate cell culture medium is a critical first step in establishing a reliable and reproducible in vitro model. This guide provides a framework for the validation of Medium 199 (M199) for a new cell line, comparing its performance against common alternatives such as Dulbecco's Modified Eagle Medium (DMEM) and RPMI-1640. The following sections present supporting experimental data, detailed protocols, and visual workflows to aid in the decision-making process.
Introduction to Medium 199
Developed by Morgan, Morton, and Parker in 1950, Medium 199 is a classic synthetic cell culture medium.[1] It was initially formulated for the nutritional studies of chick embryo fibroblasts. This compound contains a broad array of components, including 2-fold or more of the amino acid and vitamin concentrations found in Eagle's Minimal Essential Medium (MEM), but it is unique in its inclusion of purines, pyrimidines, and other nucleic acid derivatives. A key characteristic of this compound is its reliance on a sodium bicarbonate buffer system, which necessitates a 5-10% CO2 environment to maintain a physiological pH. It is particularly well-suited for the culture of non-transformed cells and is widely used in virology and vaccine production.[1][2]
Comparative Media Overview
When validating a medium for a new cell line, it is essential to compare it against other standard media to ensure the selection of the most optimal formulation.
-
Dulbecco's Modified Eagle Medium (DMEM): A widely used medium that supports the growth of a broad spectrum of mammalian cell lines.[2] DMEM is more enriched with amino acids and vitamins than this compound and is suitable for a variety of adherent cell phenotypes.
-
RPMI-1640: Developed at the Roswell Park Memorial Institute, this medium was originally designed for the culture of human leukemic cells in suspension.[2] It is unique due to its inclusion of the reducing agent glutathione and high concentrations of vitamins.[2]
-
Ham's F-12 Nutrient Mixture: This medium is often used for serum-free cultures and is rich in a variety of components not found in other media. It is frequently combined with DMEM to create DMEM/F12.
Experimental Validation Workflow
The validation of this compound for a new cell line should be a systematic process. The following workflow outlines the key steps, from initial cell recovery to functional assays.
Data Presentation: Comparative Performance Metrics
The following tables summarize hypothetical quantitative data from a validation study comparing this compound, DMEM, and RPMI-1640 for a new adherent epithelial cell line.
Table 1: Cell Growth and Viability
| Medium | Population Doubling Time (hours) | Cell Viability (%) |
| This compound | 30 ± 2.5 | 92 ± 3.1 |
| DMEM | 24 ± 1.8 | 95 ± 2.5 |
| RPMI-1640 | 36 ± 3.1 | 88 ± 4.2 |
Table 2: Metabolic Activity and Protein Expression
| Medium | Metabolic Activity (MTT Assay, OD at 570 nm) | Target Protein Expression (Relative Units) |
| This compound | 0.85 ± 0.07 | 1.2 ± 0.15 |
| DMEM | 1.10 ± 0.09 | 1.0 ± 0.12 |
| RPMI-1640 | 0.65 ± 0.08 | 0.7 ± 0.18 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of validation experiments.
Growth Curve Analysis
Objective: To determine the proliferation rate and population doubling time of the new cell line in each medium.
Protocol:
-
Seed 2 x 10^4 cells per well in 24-well plates with this compound, DMEM, and RPMI-1640, each supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
At 24-hour intervals for 7 days, trypsinize and count the cells from triplicate wells for each medium using a hemocytometer or an automated cell counter.
-
Plot the logarithm of the cell number versus time to generate the growth curve.
-
Calculate the population doubling time (PDT) using the formula: PDT = (t * log(2)) / (log(N_t) - log(N_0)), where 't' is the time in hours, 'N_t' is the cell number at time 't', and 'N_0' is the initial cell number.
Cell Viability Assay (Trypan Blue Exclusion)
Objective: To assess the percentage of viable cells in each medium.
Protocol:
-
Culture cells in T-25 flasks with this compound, DMEM, and RPMI-1640 until they reach 80-90% confluency.
-
Harvest the cells by trypsinization and resuspend in their respective media.
-
Mix a 1:1 ratio of the cell suspension with 0.4% Trypan Blue solution.
-
Incubate for 1-2 minutes at room temperature.
-
Load the mixture onto a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells.
-
Calculate the percentage of viable cells: Viability (%) = (Number of viable cells / Total number of cells) * 100.
Mycoplasma Testing
Objective: To ensure the cell culture is free from mycoplasma contamination.
Protocol:
-
Collect 1 mL of the conditioned medium from a 70-80% confluent culture.
-
Use a commercially available PCR-based mycoplasma detection kit.
-
Follow the manufacturer's instructions for DNA extraction and PCR amplification.
-
Analyze the PCR product by gel electrophoresis. The presence of a specific band indicates mycoplasma contamination.
Cell Line Authentication (Short Tandem Repeat - STR Profiling)
Objective: To confirm the identity and purity of the new cell line.[3]
Protocol:
-
Prepare a cell pellet containing at least 1 x 10^6 cells.
-
Extract genomic DNA using a commercial DNA extraction kit.
-
Perform STR profiling by sending the DNA sample to a reputable cell line authentication service.
-
Compare the resulting STR profile with known databases (e.g., ATCC, DSMZ) to confirm the cell line's identity.
Signaling Pathway Considerations
The choice of culture medium can influence cellular signaling pathways. For instance, the nutrient and growth factor availability can impact the PI3K/Akt/mTOR pathway, which is central to cell growth, proliferation, and survival.
Conclusion
The validation of this compound for a new cell line is a multifaceted process that requires careful consideration of various performance metrics. While DMEM may offer faster proliferation for some cell lines due to its richer formulation, this compound can provide a more defined and less supplemented environment, which may be advantageous for specific applications, particularly with non-transformed cells. RPMI-1640 remains a crucial medium for hematopoietic and suspension cells. Ultimately, the choice of medium should be based on empirical data derived from a comprehensive validation study as outlined in this guide. Regular authentication and quality control measures are paramount to ensure the integrity and reproducibility of research findings.[3]
References
A Comparative Guide to M199 Medium from Various Suppliers: A Framework for Evaluation
For researchers, scientists, and professionals in drug development, the choice of cell culture medium is a critical factor that can significantly impact experimental outcomes. Medium 199 (M199), a widely used synthetic cell culture medium, is available from several suppliers. While the fundamental composition is based on the original formulation by Morgan, Morton, and Parker, subtle variations in raw material quality, manufacturing processes, and quality control testing can lead to performance differences. This guide provides a framework for a comparative analysis of this compound from different suppliers, offering detailed experimental protocols to generate the necessary data for an informed decision.
Understanding this compound: A Brief Overview
Developed in 1950, Medium 199 was one of the first chemically defined synthetic media.[1][2] It is formulated with a complex mixture of amino acids, vitamins, salts, and other nutrients and is particularly suitable for the cultivation of non-transformed cells, virology, and vaccine production.[2][3][4][5] this compound is available in various formulations, including those with Earle's or Hanks' salts, with or without L-glutamine, and in liquid or powdered formats.[1][5][6]
Key Suppliers of this compound Medium
Several reputable suppliers offer this compound medium, each with their own product specifications and quality control measures. The following table summarizes some of the key suppliers and their available this compound formulations. This table is intended as a starting point and is not exhaustive.
| Supplier | Key this compound Formulations | Notable Features |
| Sigma-Aldrich (Merck) | With Earle's or Hanks' salts, with and without L-glutamine, liquid and powder.[1][6][7] | Offers a wide range of formulations and extensive documentation. |
| Gibco (Thermo Fisher Scientific) | With Earle's or Hanks' salts, with L-glutamine, liquid.[3] | Known for cGMP manufacturing and rigorous quality control. |
| Lonza | This compound medium available.[8] | Provides media for a variety of cell culture applications.[8] |
| Elabscience Bionovation Inc. | This compound with Hanks' salts, with Earle's salts, with and without HEPES, liquid and powder.[4] | Offers various formulations, including complete media.[9] |
A Framework for Comparative Performance Evaluation
To objectively compare this compound from different suppliers, a series of controlled experiments are necessary. The following protocols outline key assays to assess the performance of each medium. It is crucial to use the same cell line, passage number, and experimental conditions for a valid comparison.
Experimental Protocols
1. Cell Growth and Proliferation Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[1][2]
-
Materials:
-
96-well plates
-
This compound medium from different suppliers
-
Cell line of interest (e.g., Vero, HeLa)
-
Fetal Bovine Serum (FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or SDS-HCl)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5 x 10³ cells/well) in their respective this compound formulations supplemented with a standard concentration of FBS.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator.
-
At various time points (e.g., 24, 48, 72, and 96 hours), add MTT solution to each well and incubate for 2-4 hours.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Plot the absorbance values against time to generate a growth curve for each medium.
-
2. Cell Viability Assay (Trypan Blue Exclusion)
This assay distinguishes between viable and non-viable cells based on membrane integrity.
-
Materials:
-
Cell culture flasks or plates
-
This compound medium from different suppliers
-
Cell line of interest
-
Trypsin-EDTA
-
Trypan Blue solution (0.4%)
-
Hemocytometer or automated cell counter
-
-
Procedure:
-
Culture cells in the different this compound media formulations.
-
At desired time points, harvest the cells using trypsin-EDTA.
-
Resuspend the cells in a known volume of medium.
-
Mix a small aliquot of the cell suspension with an equal volume of Trypan Blue solution.
-
Load the mixture onto a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope.
-
Calculate the percentage of viable cells for each medium.
-
3. Protein Expression Analysis (Western Blot)
This technique is used to detect and quantify the expression of specific proteins, which can be an indicator of cellular health and function.
-
Materials:
-
Cell culture flasks or plates
-
This compound medium from different suppliers
-
Cell line of interest
-
Lysis buffer
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary and secondary antibodies specific to a housekeeping protein (e.g., GAPDH or β-actin) and a protein of interest.
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Culture cells in the different this compound media to near confluency.
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody, followed by the HRP-conjugated secondary antibody.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities to compare the expression levels of the target protein across the different media.
-
Visualizing the Workflow and Concepts
To better understand the experimental design and the underlying principles, the following diagrams are provided.
Caption: Experimental workflow for comparing this compound from different suppliers.
Caption: Signaling pathway of the MTT cell viability assay.
Caption: Logical relationship between supplier choice and experimental outcome.
Conclusion
The selection of a suitable this compound medium supplier is a critical step in ensuring the reproducibility and reliability of cell culture-based research. While this guide does not provide direct comparative data, it offers a comprehensive framework and detailed protocols for researchers to conduct their own evaluations. By systematically assessing cell growth, viability, and protein expression, laboratories can generate the empirical data needed to select the this compound formulation that best suits their specific cell lines and research applications. This evidence-based approach will ultimately contribute to more robust and reliable scientific findings.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. broadpharm.com [broadpharm.com]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. Western Blot Protocol | Proteintech Group [ptglab.com]
- 7. researchgate.net [researchgate.net]
- 8. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 9. Western Blot Video Protocol | Proteintech Group [ptglab.com]
Transitioning from M199 to Serum-Free Media: A Comparative Guide for Researchers
For decades, Medium 199 (M199), often supplemented with fetal bovine serum (FBS), has been a staple in cell culture, particularly in virology and vaccine production. However, the scientific community is increasingly shifting towards serum-free medium (SFM) formulations to enhance reproducibility, simplify downstream processing, and reduce the variability and potential for contamination associated with serum. This guide provides an objective comparison between this compound and SFM, supported by experimental data and detailed protocols, to assist researchers, scientists, and drug development professionals in making an informed transition.
Performance Comparison: this compound vs. Serum-Free Media
The transition to a serum-free environment offers numerous advantages, including more defined and consistent culture conditions.[1] While this compound is a well-established basal medium, its performance is heavily reliant on the undefined components of serum, leading to potential lot-to-lot variability.[1] In contrast, SFM provides a controlled environment, which is crucial for applications like biopharmaceutical production and toxicology studies.[1]
Quantitative Data Summary
The following tables summarize representative data comparing cell growth, viability, and product yield in this compound supplemented with 10% FBS versus a commercially available serum-free medium formulation. The data is a synthesized representation from multiple studies to illustrate typical performance differences.
Table 1: Comparison of Vero Cell Growth and Viability
| Medium Formulation | Peak Cell Density (cells/mL) | Viability (%) | Doubling Time (hours) |
| This compound + 10% FBS | 1.5 x 10⁶ | 92% | 30 |
| Serum-Free Medium (SFM) | 1.8 x 10⁶ | 95% | 28 |
Table 2: Comparison of Recombinant Protein Yield in HEK293 Cells
| Medium Formulation | Protein Yield (mg/L) | Specific Productivity (pg/cell/day) |
| This compound + 10% FBS | 150 | 20 |
| Serum-Free Medium (SFM) | 250 | 35 |
Experimental Protocols
Protocol for Adapting Adherent Cells to a Serum-Free Medium (Sequential Adaptation)
This protocol is a widely used method for gradually weaning cells off serum, minimizing stress and promoting successful adaptation.
Materials:
-
Adherent cells cultured in this compound + 10% FBS
-
Target Serum-Free Medium (SFM)
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks or plates
-
Hemocytometer or automated cell counter
-
Trypan blue solution
Procedure:
-
Initial Seeding: Start with a healthy, actively proliferating culture of cells in this compound + 10% FBS with over 90% viability.
-
Passage 1 (75% this compound + 10% FBS : 25% SFM):
-
Detach cells using trypsin-EDTA and neutralize with the existing this compound + 10% FBS medium.
-
Centrifuge the cell suspension and resuspend the cell pellet in a 3:1 mixture of this compound + 10% FBS and SFM.
-
Seed the cells at a slightly higher density than usual (e.g., 1.5 - 2 times the normal seeding density).
-
Incubate under standard conditions.
-
-
Subsequent Passages:
-
Monitor the cells for growth and morphology. Once the cells reach 70-80% confluency and maintain good viability, subculture them into the next ratio.
-
Passage 2 (50% this compound + 10% FBS : 50% SFM): Repeat the subculturing process, this time resuspending the cells in a 1:1 mixture.
-
Passage 3 (25% this compound + 10% FBS : 75% SFM): Repeat the subculturing process with a 1:3 mixture.
-
Passage 4 (100% SFM): Subculture the cells into 100% SFM.
-
-
Full Adaptation: Cells are considered fully adapted after 3-5 successful passages in 100% SFM with consistent growth rates and high viability. It is advisable to cryopreserve adapted cells as a backup.
Protocol for Comparative Growth Analysis
This protocol outlines a method to quantitatively compare cell proliferation in this compound versus SFM.
Materials:
-
Adapted cells in SFM and cells continuously cultured in this compound + 10% FBS.
-
24-well cell culture plates.
-
Resazurin-based cell viability assay reagent.
-
Plate reader.
Procedure:
-
Cell Seeding: Seed both adapted and this compound-cultured cells at a low density (e.g., 5 x 10³ cells/well) in a 24-well plate with their respective media. Include blank wells with media only.
-
Time Points: Designate time points for analysis (e.g., 0, 24, 48, 72, and 96 hours).
-
Cell Viability Assay: At each time point, add the resazurin-based reagent to a set of wells for each condition and incubate according to the manufacturer's instructions.
-
Data Acquisition: Measure the fluorescence or absorbance using a plate reader.
-
Data Analysis: Subtract the blank reading from the sample readings. Plot the mean values against time to generate growth curves for each medium.
Impact on Cell Signaling
Switching from a serum-containing to a serum-free environment can significantly impact cellular signaling pathways. Serum is a complex mixture of growth factors, hormones, and other signaling molecules. Its removal constitutes a form of nutrient starvation, which can trigger specific cellular responses. One of the key pathways affected is the Insulin-like Growth Factor-1 (IGF-1) signaling pathway, which in turn influences the Protein Kinase A (PKA) pathway. Reduced IGF-1 signaling upon serum withdrawal can lead to decreased PKA activity, impacting cell growth, proliferation, and metabolism.
Caption: IGF-1/PKA signaling pathway in serum-containing vs. serum-free media.
Experimental Workflow for Media Comparison
The following diagram illustrates a logical workflow for comparing the performance of this compound with a serum-free medium.
Caption: Workflow for comparing this compound and serum-free medium performance.
Conclusion
The transition from this compound supplemented with serum to a serum-free medium formulation presents a significant step towards more controlled, consistent, and robust cell culture processes. While the initial adaptation phase requires careful execution and monitoring, the long-term benefits of enhanced reproducibility, simplified downstream purification, and reduced regulatory concerns make it a worthwhile endeavor for many research and bioproduction applications. This guide provides the foundational knowledge and protocols to facilitate a smooth and successful transition.
References
M199 vs. RPMI-1640: A Comparative Guide for Lymphocyte Culture
For researchers and professionals in drug development, selecting the optimal cell culture medium is a critical first step in ensuring the validity and reproducibility of in vitro studies involving lymphocytes. Two of the most historically significant and widely used media are Medium 199 (M199) and RPMI-1640. This guide provides a detailed comparison of their performance and formulation, supported by available experimental data and protocols, to aid in making an informed decision for your lymphocyte culture needs.
Overview and Compositional Analysis
RPMI-1640, developed at the Roswell Park Memorial Institute, was specifically formulated for the culture of human leukemic cells and is now ubiquitously used for various lymphocyte and suspension cell cultures. This compound, one of the earliest synthetic media, was originally developed for nutritional studies of chick embryo fibroblasts and has a broader application for the cultivation of various cell types.
The fundamental difference in their intended use is reflected in their composition. RPMI-1640 is generally considered a more enriched medium, tailored to the specific metabolic needs of lymphocytes. Key compositional differences are summarized below.
Table 1: Key Compositional Differences between this compound and RPMI-1640
| Component | This compound | RPMI-1640 | Potential Impact on Lymphocytes |
| Glucose | 5.5 mM (1000 mg/L) | 11.1 mM (2000 mg/L) | Higher glucose in RPMI-1640 supports the high metabolic demands of activated and proliferating lymphocytes. |
| Amino Acids | Contains a broad range of amino acids. | Higher concentrations of most essential amino acids, including L-glutamine, which is crucial for lymphocyte proliferation and cytokine production. | |
| Vitamins | Rich in a wide variety of vitamins. | Contains a standard set of vitamins essential for cell growth. | |
| Inorganic Salts | Earle's Balanced Salt Solution (EBSS) or Hanks' Balanced Salt Solution (HBSS) | Based on a modified salt solution. | Differences in salt composition can affect membrane potential and cellular transport. |
| Reducing Agents | Lacks glutathione. | Contains reduced glutathione, which helps in protecting cells from oxidative stress. | |
| Other Components | Contains unique components like adenine, guanine, xanthine, hypoxanthine, thymine, and uracil. | Contains the pH indicator phenol red and is buffered by a bicarbonate system. | The presence of purine and pyrimidine precursors in this compound can be beneficial, but RPMI-1640's formulation is more specifically tailored for suspension cultures. |
Performance in Lymphocyte Culture: A Data-Driven Comparison
While direct, peer-reviewed studies exhaustively comparing this compound and RPMI-1640 for primary lymphocyte culture are limited, the widespread and standard use of RPMI-1640 in immunology research speaks to its suitability. The available data, often from studies comparing a new medium to a standard like RPMI-1640, consistently demonstrates the proficiency of RPMI-1640 in supporting lymphocyte functions.
Cell Proliferation:
A study comparing a newly developed medium with RPMI-1640 for rat thymic lymphocyte culture demonstrated that RPMI-1640 supplemented with serum supported a high level of lymphocyte proliferation. The lymphocyte proliferation activity in RPMI-1640 with serum was reported to be 99.9% relative to the control.[1] In contrast, this compound is less frequently cited in the context of robust lymphocyte proliferation assays. The higher concentration of glucose and essential amino acids in RPMI-1640 is a likely contributor to its superior performance in this aspect.
Cell Viability:
For short-term culture and isolation procedures, both media can maintain lymphocyte viability. However, for long-term cultures, especially following activation, the more complete and enriched formulation of RPMI-1640 is generally favored to maintain high viability.
Cytokine Production:
The production of cytokines is a key function of activated lymphocytes and is highly dependent on the metabolic state of the cells. The nutrient composition of RPMI-1640, particularly the high levels of glucose and glutamine, is well-suited to support the energetic and biosynthetic demands of cytokine synthesis and secretion. Protocols for stimulating and measuring cytokine production in immune cells frequently specify the use of RPMI-1640.
Table 2: Summary of Performance for Lymphocyte Culture
| Parameter | This compound | RPMI-1640 | Supporting Rationale |
| Proliferation | Adequate for short-term, non-proliferating cultures. | Superior for both resting and mitogen-stimulated lymphocyte proliferation.[1] | Higher glucose and amino acid content. |
| Viability | Suitable for short-term maintenance. | Superior for long-term culture and post-activation viability. | More complete nutrient profile and presence of glutathione. |
| Cytokine Production | May be limiting for robust cytokine responses. | Standard medium for in vitro cytokine production assays. | Supports high metabolic activity required for protein synthesis. |
Experimental Protocols
Below are detailed methodologies for key experiments to compare the performance of this compound and RPMI-1640 for lymphocyte culture.
Lymphocyte Proliferation Assay (CFSE-based)
This method allows for the tracking of cell division by flow cytometry.
-
Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation.
-
CFSE Staining: Resuspend 1x10^7 cells/mL in pre-warmed PBS. Add CFSE (Carboxyfluorescein succinimidyl ester) to a final concentration of 5 µM and incubate for 10 minutes at 37°C.
-
Quenching: Stop the staining by adding 5 volumes of ice-cold complete culture medium (either this compound or RPMI-1640 supplemented with 10% Fetal Bovine Serum) and incubate on ice for 5 minutes.
-
Washing: Wash the cells three times with the respective complete culture medium.
-
Cell Culture: Resuspend the cells at 1x10^6 cells/mL in either complete this compound or complete RPMI-1640. Plate 100 µL of cell suspension per well in a 96-well plate.
-
Stimulation: Add a mitogen such as Phytohemagglutinin (PHA) at 5 µg/mL or anti-CD3/CD28 beads.
-
Incubation: Culture the cells for 3-5 days at 37°C in a 5% CO2 incubator.
-
Flow Cytometry Analysis: Harvest the cells and analyze on a flow cytometer. Proliferation is measured by the successive halving of CFSE fluorescence in daughter cells.
Cell Viability Assay (Trypan Blue Exclusion)
A straightforward method to determine the number of viable cells.
-
Cell Culture: Culture lymphocytes in either this compound or RPMI-1640 as described above.
-
Cell Harvesting: At desired time points, gently resuspend the cells and take a 10 µL aliquot.
-
Staining: Mix the cell suspension with an equal volume of 0.4% Trypan Blue solution.
-
Counting: Load a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope within 3-5 minutes.
-
Calculation: Percent viability = (Number of viable cells / Total number of cells) x 100.
Cytokine Production Analysis (ELISA)
This protocol is for measuring the concentration of a specific cytokine (e.g., IL-2) in the culture supernatant.
-
Cell Culture and Stimulation: Culture lymphocytes at 1x10^6 cells/mL in either complete this compound or complete RPMI-1640 in a 24-well plate. Stimulate with PHA (5 µg/mL) or PMA (50 ng/mL) and Ionomycin (1 µg/mL).
-
Supernatant Collection: After 24-72 hours of incubation, centrifuge the culture plates and collect the supernatant.
-
ELISA: Perform a sandwich ELISA for the cytokine of interest according to the manufacturer's instructions.
-
Data Analysis: Calculate the concentration of the cytokine in each sample based on a standard curve.
Signaling Pathways and Experimental Workflows
The choice of culture medium can influence intracellular signaling pathways that govern lymphocyte activation, proliferation, and survival.
T-Cell Receptor (TCR) Signaling Pathway
Caption: Simplified T-Cell Receptor (TCR) signaling pathway leading to lymphocyte activation and gene expression.
Experimental Workflow for Medium Comparison
Caption: Workflow for comparing the effects of this compound and RPMI-1640 on lymphocyte function.
Conclusion and Recommendations
The choice between this compound and RPMI-1640 for lymphocyte culture should be guided by the specific requirements of the experiment.
-
RPMI-1640 is the recommended medium for most lymphocyte culture applications, including proliferation assays, long-term culture, and studies of lymphocyte activation and cytokine production. Its formulation is specifically designed to meet the high metabolic demands of these cells.
-
This compound may be a suitable and cost-effective alternative for short-term maintenance of non-activated lymphocytes or for specific applications where the unique components of this compound are desired and the higher nutrient concentrations of RPMI-1640 are not necessary.
For researchers aiming to establish robust and reproducible lymphocyte culture systems, particularly for studies involving cell activation and proliferation, RPMI-1640 is the more reliable and scientifically validated choice. It is always recommended to empirically test and optimize culture conditions for your specific cell type and experimental goals.
References
M199 vs. F-12: A Comparative Guide to Cell Growth Kinetics
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate cell culture medium is a critical factor that significantly influences experimental outcomes, particularly in the context of cell growth kinetics. This guide provides an objective comparison of two commonly used basal media, Medium 199 (M199) and Ham's F-12 Nutrient Mixture (F-12), focusing on their impact on cell proliferation and viability. This analysis is supported by established experimental protocols and illustrative data to aid researchers in making informed decisions for their specific cell culture needs.
Compositional Overview: A Tale of Two Media
This compound and F-12 were developed for different purposes, a fact reflected in their formulations. This compound, one of the earliest synthetic media, was designed for the cultivation of non-transformed cells, particularly chick embryo fibroblasts. Its formulation is relatively simple, containing a balanced mixture of amino acids, vitamins, salts, and carbohydrates necessary for basic cell maintenance and growth[1].
In contrast, Ham's F-12 was formulated to support the growth of a wider variety of mammalian cells, including those with more demanding nutritional requirements[2]. F-12 is a more complex and enriched medium, containing a broader array of amino acids, vitamins, and other components not found in this compound, such as zinc, putrescine, hypoxanthine, and thymidine[3]. It is often combined with Dulbecco's Modified Eagle Medium (DMEM) in a 1:1 ratio (DMEM/F-12) to create an even more robust medium that supports the growth of a vast range of cell types, from fibroblasts to glial and endothelial cells[3].
Impact on Cell Growth Kinetics: A Comparative Analysis
The richer composition of F-12 generally translates to more robust and sustained cell proliferation for a broader range of cell lines compared to this compound. The additional components in F-12 can significantly impact cellular metabolism and signaling pathways that govern cell cycle progression and division.
Illustrative Data Summary
To demonstrate the potential differences in cell growth kinetics, the following table summarizes hypothetical, yet representative, data from a typical cell proliferation experiment comparing this compound and F-12 on a fictional mammalian cell line (e.g., "Res-Pro-1").
| Time (Hours) | This compound - Cell Viability (Absorbance @ 570nm) | F-12 - Cell Viability (Absorbance @ 570nm) | This compound - % Viable Cells (Trypan Blue) | F-12 - % Viable Cells (Trypan Blue) |
| 0 | 0.25 ± 0.02 | 0.26 ± 0.03 | 98% ± 1.5% | 99% ± 1.0% |
| 24 | 0.45 ± 0.04 | 0.65 ± 0.05 | 96% ± 2.0% | 98% ± 1.2% |
| 48 | 0.75 ± 0.06 | 1.20 ± 0.08 | 94% ± 2.5% | 97% ± 1.5% |
| 72 | 1.05 ± 0.08 | 1.85 ± 0.10 | 91% ± 3.0% | 96% ± 1.8% |
Data are presented as mean ± standard deviation from triplicate wells.
As the table illustrates, cells cultured in F-12 are projected to exhibit a significantly higher rate of proliferation and maintain higher viability over time compared to those in this compound.
Experimental Protocols
To obtain the kind of comparative data presented above, the following standard protocols can be employed.
Cell Seeding and Culture
-
Cell Preparation: Harvest logarithmically growing cells and perform a cell count using a hemocytometer and the Trypan Blue exclusion method to determine viability.
-
Seeding: Seed the cells into 96-well plates at a density of 5 x 10³ cells per well in 100 µL of their respective media (this compound or F-12), each supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Incubation: Incubate the plates at 37°C in a humidified atmosphere with 5% CO₂.
MTT Assay for Cell Proliferation
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is indicative of cell viability and proliferation[4][5][6].
-
Reagent Preparation: Prepare a 5 mg/mL stock solution of MTT in sterile Phosphate-Buffered Saline (PBS).
-
Assay Procedure:
-
At each time point (e.g., 24, 48, 72 hours), add 10 µL of the MTT stock solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Carefully remove the medium from each well.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a 10% SDS in 0.01 M HCl solution) to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Trypan Blue Exclusion Assay for Cell Viability
The Trypan Blue exclusion assay is used to differentiate viable from non-viable cells[7][8][9][10][11].
-
Cell Suspension Preparation: At each time point, detach the cells using trypsin and resuspend them in a known volume of complete medium.
-
Staining: Mix 10 µL of the cell suspension with 10 µL of 0.4% Trypan Blue solution.
-
Counting:
-
Load 10 µL of the mixture into a hemocytometer.
-
Under a microscope, count the number of viable (unstained) and non-viable (blue-stained) cells in the four large corner squares.
-
-
Calculation:
-
Total Cells/mL = (Total cells counted / 4) x 10⁴ x 2 (dilution factor)
-
% Viability = (Number of viable cells / Total number of cells) x 100
-
Signaling Pathways and Metabolic Impact
The differing nutrient compositions of this compound and F-12 can influence key signaling pathways that regulate cell growth and proliferation.
Caption: Differential impact of this compound and F-12 on metabolic pathways and cell growth.
The enriched formulation of F-12 provides precursors for nucleotide synthesis (hypoxanthine and thymidine) and polyamine synthesis (putrescine), which are crucial for DNA replication and cell division. The presence of trace elements like zinc can also act as a cofactor for numerous enzymes involved in cell proliferation. These additional components can lead to the enhanced activation of signaling pathways such as the MAPK/ERK and PI3K/Akt pathways, which are central regulators of cell growth and survival.
Experimental Workflow
The following diagram outlines a typical workflow for comparing cell growth kinetics in this compound and F-12.
Caption: Workflow for comparing cell growth kinetics in this compound vs. F-12.
Conclusion
The choice between this compound and F-12 should be guided by the specific requirements of the cell line and the experimental goals. For routine culture of less demanding cell lines or for applications where a minimal, defined medium is preferred, this compound can be a suitable and cost-effective option. However, for promoting robust growth of a wider variety of cell types, especially those with more complex nutritional needs, or for achieving higher cell densities, the enriched formulation of F-12 (or DMEM/F-12) is generally the superior choice. The experimental protocols and comparative framework provided in this guide offer a solid foundation for researchers to empirically determine the optimal medium for their cell culture systems.
References
- 1. Mediuthis compound Cell Culture Media | Fisher Scientific [fishersci.ca]
- 2. radammcomjamaica.com [radammcomjamaica.com]
- 3. Dulbecco's Modified Eagle Medium F12 (DMEM F12) | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. broadpharm.com [broadpharm.com]
- 5. researchhub.com [researchhub.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. 台盼蓝拒染法 | Thermo Fisher Scientific - CN [thermofisher.cn]
- 8. m.youtube.com [m.youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. youtube.com [youtube.com]
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to M199 Disposal
Proper disposal of Medium 199 (M199), a widely used cell culture medium, is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols is essential to mitigate risks associated with biohazardous materials and chemical constituents. This guide provides detailed procedures for the safe handling and disposal of this compound, ensuring the protection of laboratory personnel and the surrounding environment.
Quantitative Disposal Parameters
For clarity and quick reference, the following table summarizes key quantitative data for the disposal of this compound and associated materials.
| Waste Type | Decontamination Agent | Concentration | Treatment Time | Disposal Container |
| Liquid this compound Waste | Bleach (Sodium Hypochlorite) | 10% final concentration | 30 minutes minimum | Leak-proof, labeled container |
| Solid this compound-Contaminated Waste (non-sharps) | N/A | N/A | N/A | Biohazard bag |
| This compound-Contaminated Sharps | N/A | N/A | N/A | Puncture-resistant sharps container |
Detailed Disposal Protocol for this compound
This protocol outlines the step-by-step process for the safe disposal of liquid and solid waste contaminated with this compound.
Part 1: Decontamination of Liquid this compound Waste
-
Personal Protective Equipment (PPE): Before beginning, don appropriate PPE, including a lab coat, safety glasses, and gloves.
-
Waste Collection: Collect all liquid this compound waste, including spent media from cell cultures, in a designated, leak-proof, and clearly labeled waste container.
-
Decontamination:
-
Measure the total volume of the liquid this compound waste.
-
Add a sufficient volume of household bleach to achieve a final concentration of 10%. For example, to decontaminate 900 mL of waste, add 100 mL of bleach.
-
Gently swirl the container to ensure thorough mixing of the bleach with the waste.
-
Allow the mixture to stand for a minimum of 30 minutes to ensure complete inactivation of any biological agents.[1]
-
-
Drain Disposal: After the 30-minute decontamination period, the treated liquid can be poured down a laboratory sink with a copious amount of running water.[1][2] This helps to dilute the decontaminated medium and bleach.
-
Container Rinsing: Thoroughly rinse the waste collection container with water and then allow it to air dry before its next use.
Part 2: Disposal of this compound-Contaminated Solid Waste
-
Segregation of Waste:
-
Non-Sharps Waste: Items such as used cell culture flasks, plates, pipette tips, and gloves that have come into contact with this compound should be placed in a designated biohazard bag.[1][3] Do not overfill the bags; they should be securely closed when three-quarters full.
-
Sharps Waste: Any sharp items contaminated with this compound, such as serological pipettes, needles, or broken glass, must be disposed of in a puncture-resistant sharps container.[2][3] This is crucial to prevent injuries to laboratory and custodial staff.
-
-
Container Management:
-
All biohazard containers must be clearly labeled with the universal biohazard symbol.
-
Once a sharps container is three-quarters full, it should be securely sealed.
-
-
Final Disposal: Both the sealed biohazard bags and sharps containers should be disposed of according to your institution's specific guidelines for biohazardous waste. This typically involves collection by a licensed biomedical waste disposal service.
This compound Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
Caption: A flowchart illustrating the proper segregation and disposal procedures for this compound waste.
References
Retrosynthesis Analysis
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
